CCT251545

Catalog No.
S522971
CAS No.
M.F
C23H24ClN5O
M. Wt
421.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CCT251545

Product Name

CCT251545

IUPAC Name

8-[3-chloro-5-[4-(1-methylpyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one

Molecular Formula

C23H24ClN5O

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30)

InChI Key

LBFYQISQYCGDDW-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl

solubility

Soluble in DMSO, not in water

Synonyms

CCT251545; CCT 251545; CCT-251545; CAS#1661839-45-7

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl

The exact mass of the compound 8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one is 421.1669 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CCT251545 discovery and initial characterization

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Initial Characterization

The journey of CCT251545 began with a high-throughput cell-based reporter screen designed to identify inhibitors of the WNT signaling pathway, a key regulator in development and often dysregulated in cancer [1] [2]. The initial hit was a 3,4,5-trisubstituted pyridine, which was optimized through medicinal chemistry to yield This compound [1] [3].

  • Initial Cellular Activity: In the original WNT pathway screen, this compound demonstrated potent activity with an IC₅₀ of 5 nM [2]. It potently inhibited reporter-based readouts in various human colorectal cancer cell lines [2].
  • Original Purpose: It was initially characterized as an orally bioavailable WNT signaling inhibitor [2].

Target Identification as a CDK8/19 Probe

Using an unbiased chemical proteomics approach, the molecular targets of this compound were identified as the cyclin-dependent kinases CDK8 and CDK19, which are part of the Mediator complex regulating transcription [1].

The following diagram illustrates the key experimental workflow used to identify and validate CDK8 and CDK19 as the cellular targets of this compound.

Start Phenotypic Screen Hit: 3,4,5-trisubstituted pyridine Optimize Medicinal Chemistry Optimization Start->Optimize Probe This compound Optimize->Probe Affinity Design Affinity Probe: Compound 5 Probe->Affinity SILAC SILAC-based Affinity Proteomics Affinity->SILAC Targets Target Identification: CDK8 & CDK19 SILAC->Targets Validate Biophysical & Cellular Validation Targets->Validate

Workflow for the target identification of this compound.

The key experiments that confirmed CDK8 and CDK19 as the high-affinity targets were:

  • SILAC-based Affinity Proteomics: An immobilized analogue of this compound (Compound 5) was used to pull down binding proteins from cancer cell lysates. In competition experiments, the unconjugated active analogue (Compound 4) displaced CDK8 and CDK19 with the highest affinities (Kd = 36 nM and 102 nM, respectively), along with other Mediator complex components [1].
  • Correlation with Cellular Activity: The binding affinity for CDK8 across a series of analogues showed a strong correlation (R² = 0.83-0.85) with their potency in the original WNT-reporter cell assays, indicating that CDK8/19 inhibition is the primary mechanism for the observed cellular activity [1].

Validation of CDK8/19 Engagement and Selectivity

Rigorous validation confirmed this compound as a selective chemical probe for CDK8 and CDK19.

Validation Method Key Finding / Target Affinity / Potency (IC₅₀ or Kd)
Surface Plasmon Resonance (SPR) Direct binding to CDK8/CycC complex Confirmed direct binding [1]
Reporter Displacement Assay CDK8/cyclin C 7 nM [3]
CDK19/cyclin C 6 nM [3]
Cellular Thermal Shift Assay (CETSA) Target engagement in SW620 cells High-affinity engagement [1]
Biomarker Modulation in Cells Reduction of pSTAT1Ser727 9 nM [3]
Live-Cell Target Occupancy (BRET) CDK8 & CDK19 Kd(app) ≤10 nM [4] [3]

This compound exhibits exceptional selectivity. Profiling against 293 kinases revealed it inhibits only CDK8 and CDK19 with high potency at 1 µM [3]. In live cells, it showed no collateral binding to any other CDKs with a potency below 1 µM [4] [3].

Mechanism of Action and Cellular Effects

This compound is an ATP-competitive inhibitor that binds to CDK8 and CDK19 in a Type I binding mode, as revealed by X-ray crystallography (PDB ID: 5BNJ) [1] [3]. This binding inhibits their kinase activity, leading to:

  • Altered Gene Expression: this compound modulates the expression of WNT-pathway-regulated genes and genes controlled by STAT1, a known CDK8 substrate [1] [5].
  • Biomarker Reduction: It reduces phosphorylation of STAT1 at Ser727, a direct biomarker of CDK8 kinase activity, both in cells and in vivo [1] [5] [3].
  • In Vivo Efficacy: this compound has shown oral bioavailability and efficacy in reducing tumor growth in WNT-dependent xenograft models [3] [2].

The role of CDK8/19 inhibition in the Wnt pathway and its functional consequences can be summarized as follows:

CCT This compound Inhibition CDK8 CDK8/19 Kinase Activity CCT->CDK8 STAT1 pSTAT1(Ser727) CDK8->STAT1 Mediator Mediator Complex Function CDK8->Mediator Wnt Wnt Pathway Gene Expression Mediator->Wnt Growth Cancer Cell Proliferation Wnt->Growth

Mechanism of action of this compound.

Significance and Probe Utility

This compound was developed into a well-characterized chemical probe to explore the biological roles and therapeutic potential of CDK8 and CDK19 [6]. Its high potency and selectivity make it superior to less selective tool compounds for attributing observed cellular effects specifically to CDK8/19 inhibition [7] [1].

References

CCT251545: A Selective CDK8/19 Chemical Probe

Author: Smolecule Technical Support Team. Date: February 2026

CCT251545 is a potent, selective, and cell-active inhibitor of the Mediator complex-associated kinases CDK8 and CDK19. It was initially identified from a cell-based screen for Wnt pathway inhibitors and was later discovered to exert its effects through direct inhibition of CDK8 and CDK19 [1] [2].

The table below summarizes the key characteristics of this compound:

Property Description
Primary Targets CDK8 & CDK19 [1] [2] [3]
Molecular Formula C₂₃H₂₄ClN₅O [4]
CAS Number 1661839-45-7 [4]
Mechanism ATP-competitive, Type I kinase inhibitor [2] [3]
Key Role Chemical probe for exploring CDK8/CDK19 function in disease [1]

Quantitative Profiling and Validation Data

Extensive profiling has been conducted to validate the potency and selectivity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay / Notes | | :--- | :--- | :--- | | CDK8/CycC Binding Kd | 36 nM | SILAC-based cellular target profiling [2] | | CDK19/CycC Binding Kd | 102 nM | SILAC-based cellular target profiling [2] | | CDK8/CycC IC₅₀ | 6-7 nM | Reporter displacement assay [2] [3] | | CDK19/CycC IC₅₀ | 6-14 nM | Reporter displacement assay [2] [3] | | Wnt Pathway IC₅₀ | 5 nM | In 7dF3 cells [4] | | Kinase Selectivity | >100-fold selective over 291 other kinases [1] [2] | | Key Off-Targets | GSK3α (IC₅₀ 462 nM), GSK3β (IC₅₀ 690 nM), PRKCQ (IC₅₀ 122 nM) [3] |

Table 2: Cellular and In Vivo Activity

Parameter Result Significance
Cellular Target Engagement Stabilizes CDK8/19 in CETSA (SW620 cells) [2] Confirms on-target binding in a cellular context
Pharmacodynamic Biomarker Reduces p-STAT1(Ser727); IC₅₀ = 9 nM [1] [2] [3] Validated biomarker for establishing target engagement
Anti-tumor Efficacy Inhibits growth of WNT-dependent tumors in xenograft models [1] [2] Demonstrates in vivo proof-of-concept
Oral Bioavailability Good (F >50% at 0.5 mg/kg in mice) [2] [3] Suitable for in vivo studies

Biological Context: The CDK8/19 Kinase Module

To understand how this compound works, it's essential to know the biological context of its targets. CDK8 and its paralog CDK19 are part of a four-subunit "kinase module" (CDK8/19, Cyclin C, MED12, MED13) that reversibly associates with the large, multi-subunit Mediator complex [5] [6].

The Mediator complex acts as a critical bridge, relaying signals from transcription factors bound to enhancer regions to the RNA Polymerase II (pol II) machinery at gene promoters [5]. CDK8 and CDK19 regulate transcription by phosphorylating transcription factors and other regulatory proteins, thereby influencing key signaling pathways and enabling metabolic and transcriptional reprogramming in response to cellular signals [5] [6].

G TF Transcription Factor (e.g., STAT1) MediatorK Mediator Kinase Module (CDK8/CDK19, CCNC, MED12, MED13) TF->MediatorK Signal Input MediatorK->TF Phosphorylation (Feedback) Mediator Core Mediator Complex MediatorK->Mediator Regulatory Input PolII RNA Polymerase II Mediator->PolII Transcription Regulation GeneExp Gene Expression PolII->GeneExp

Figure 1: The Mediator kinase module (containing CDK8/19) integrates signals from transcription factors to regulate RNA Polymerase II and gene expression.

Key Experimental Protocols

For researchers looking to utilize this compound in their studies, here are detailed methodologies for key experiments cited in the literature.

1. Target Identification via SILAC-Based Chemical Proteomics [2] This protocol identified CDK8 and CDK19 as the high-affinity targets of this compound.

  • Cell Line: LS174T human colon carcinoma cells.
  • Metabolic Labeling: Grow two populations of cells in media containing either "light" (L-lysine and L-arginine) or "heavy" (stable isotope-labeled) amino acids.
  • Affinity Purification: Generate an affinity matrix by coupling a linker-derivatized analog of this compound (compound 5) to sepharose beads.
  • Competition Pull-Down:
    • Test Group: Incubate "heavy" lysate with the affinity matrix in the presence of a soluble, active competitor (compound 4 or 6).
    • Control Group: Incubate "light" lysate with the matrix in the presence of a structurally similar but inactive control (compound 7).
  • Sample Mixing & MS Analysis: Combine the eluates from both groups and analyze by quantitative mass spectrometry.
  • Data Analysis: Proteins specifically displaced by the active competitor (showing a low heavy/light ratio) are considered high-affinity binding targets. CDK8 and CDK19 showed the highest affinity in this assay.

2. Cellular Thermal Shift Assay (CETSA) [2] This method confirms direct target engagement of this compound with CDK8/19 in intact cells.

  • Cell Line: SW620 human colorectal cancer cells.
  • Compound Treatment: Treat cells with DMSO (vehicle) or this compound (e.g., 10 µM) for a sufficient period (e.g., 2 hours).
  • Heat Denaturation: Aliquot the cell suspensions, heat them at different temperatures (e.g., from 50°C to 65°C).
  • Cell Lysis & Clarification: Lyse the heated cells and separate the soluble (non-denatured) protein from the insoluble (aggregated) fraction by high-speed centrifugation.
  • Western Blot Analysis: Detect the remaining soluble CDK8 and CDK19 in each sample. A positive result is indicated by a clear shift in the protein's thermal stability (melting point) to higher temperatures in the this compound-treated samples compared to the DMSO control.

3. Validating On-Target Effects via STAT1 Phosphorylation [1] [2] This is a key pharmacodynamic assay to demonstrate functional inhibition of CDK8/19 kinase activity in cells.

  • Cell Stimulation: Treat cells (e.g., SW620) with a range of this compound concentrations. To activate the pathway, stimulate cells with a cytokine like IFN-γ, which activates the transcription factor STAT1.
  • Cell Lysis & Protein Quantification: Lyse cells after stimulation and quantify total protein.
  • Western Blot Analysis:
    • Separate proteins by SDS-PAGE.
    • Transfer to a membrane and probe with an antibody specific for phospho-STAT1 (Ser727).
    • Re-probe the membrane with an antibody for total STAT1 to ensure equal loading.
  • Data Interpretation: A dose-dependent reduction in p-STAT1 (Ser727) signal, without a change in total STAT1, indicates successful on-target inhibition of CDK8/19 kinase activity.

G Start This compound Treatment of Cells IFN IFN-γ Stimulation Start->IFN Lysate Cell Lysis IFN->Lysate Gel SDS-PAGE & Western Blot Lysate->Gel Probe1 Probe with anti-p-STAT1 (Ser727) Gel->Probe1 Probe2 Strip & Reprobe with anti-total STAT1 Probe1->Probe2 Result Reduced p-STAT1 signal confirms CDK8/19 inhibition Probe2->Result

Figure 2: Experimental workflow for validating CDK8/19 inhibition using STAT1 phosphorylation as a biomarker.

Therapeutic Implications and Applications

This compound has been instrumental in exploring the role of CDK8/19 in human disease, particularly in cancer.

  • Oncogenic Role: CDK8 is considered an oncogene in several contexts, including colorectal cancer and breast cancer [5]. This compound has demonstrated in vivo efficacy in inhibiting the growth of WNT-dependent tumors, such as MMTV-WNT-1 breast cancers and APC-mutant SW620 colorectal cancer xenografts, providing proof-of-concept for targeting CDK8/19 therapeutically [1] [2] [3].
  • Transcriptional Reprogramming: CDK8/19 are not required for basal transcription of most genes but are critical for transcriptional reprogramming in response to stimuli like stress signals, cytokines (e.g., IFN-γ), or developmental cues [5] [7]. This makes them attractive targets for modulating specific disease-driving pathways without causing global transcriptional shutdown.
  • Enhancer Regulation: Emerging evidence suggests CDK8/19 regulate transcription in part by influencing enhancer function and the transcription of enhancer RNAs (eRNAs), which are crucial for establishing new gene expression programs during cell state transitions [5].

References

CCT251545 as a CDK8/19 Probe & STAT1SER727 Biomarker

Author: Smolecule Technical Support Team. Date: February 2026

CCT251545 was discovered as a WNT-pathway inhibitor and later identified as a highly selective inhibitor of the Mediator complex-associated kinases CDK8 and CDK19 [1]. The relationship between this compound, CDK8/19, and STAT1 is summarized in the diagram below:

G This compound This compound CDK8 CDK8 This compound->CDK8 Inhibits CDK19 CDK19 This compound->CDK19 Inhibits STAT1_Active STAT1 pS727 (Active) This compound->STAT1_Active Reduces STAT1_Inactive STAT1 (Inactive) CDK8->STAT1_Inactive Phosphorylates CDK19->STAT1_Inactive Phosphorylates STAT1_Inactive->STAT1_Active On SER727 Gene_Transcription Gene_Transcription STAT1_Active->Gene_Transcription Promotes

This compound inhibits CDK8/19, reducing STAT1SER727 phosphorylation and subsequent gene transcription.

Quantitative Profiling of this compound

The table below summarizes key quantitative data that establishes this compound as a high-quality chemical probe.

Parameter Value Context / Assay
CDK8 Binding Affinity (Kd) 36 nM Surface Plasmon Resonance (SPR) [1]
CDK19 Binding Affinity (Kd) 102 nM Surface Plasmon Resonance (SPR) [1]
Kinase Selectivity >100-fold Profiling against 291 other kinases [1]
Correlation to Cellular Activity R² = 0.83 - 0.85 Correlation between CDK8 binding affinity & activity in WNT-reporter cell assays [1]
Key Biomarker STAT1SER727 phosphorylation Biomarker of CDK8 activity in vitro and in vivo [1]

Experimental Workflow for Target Identification & Validation

The discovery of this compound's targets and the STAT1SER727 biomarker involved a multi-step process, visualized in the following workflow:

G Step1 1. Affinity Probe Synthesis Step2 2. Cellular Target Pull-Down Step1->Step2 Step3 3. Quantitative Mass Spectrometry Step2->Step3 Step4 4. Target Validation Step3->Step4 Step5 5. Biomarker Discovery Step4->Step5

Experimental workflow from chemical probe synthesis to biomarker discovery.

The specific methodologies for each stage are as follows:

  • Affinity Probe Design & Synthesis [1]: An analog of this compound (compound 5) was synthesized with a flexible linker attached to the piperazine nitrogen. This compound retained cellular potency and was immobilized on sepharose beads to create an affinity matrix.
  • Cellular Target Pull-Down & Identification [1]: LS174T human colon carcinoma cell lysates were exposed to the affinity matrix. Bound proteins were competitively eluted using active and inactive compound analogs. SILAC (Stable Isotope Labeling with Amino acids in Cell culture)-based quantitative mass spectrometry identified proteins displaced only by active compounds. CDK8 and CDK19 were identified as the highest-affinity binding kinases.
  • Direct Binding Validation [1]:
    • Surface Plasmon Resonance (SPR): Confirmed direct, dose-dependent binding of this compound to purified full-length CDK8/cyclin C complex.
    • Cellular Thermal Shift Assay (CETSA): Demonstrated that this compound binds to and stabilizes both CDK8 and CDK19 in intact SW620 colorectal cancer cells, confirming target engagement in a cellular environment.
  • Biomarker Discovery & In Vivo Validation [1]: Based on the established role of CDK8 in regulating transcription, researchers investigated the effect on known signaling pathways. They found that this compound alters gene expression regulated by the WNT pathway and STAT1. Phosphorylation of STAT1 at serine 727 was specifically identified as a robust and quantifiable biomarker that decreases upon CDK8/19 inhibition, confirming in vivo target engagement in WNT-dependent tumor models.

Application in Research

For researchers using this compound, these findings provide a direct and measurable means to confirm that the compound is engaging its intended targets in an experimental system. Monitoring the levels of STAT1 phosphorylation at serine 727 (e.g., via western blot) serves as a functional pharmacodynamic biomarker, correlating with CDK8/19 inhibition both in cell cultures and in animal models [1].

References

CCT251545 in vivo activity Wnt-dependent tumors

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Efficacy & Pharmacokinetic Profile

Aspect Details
Reported In Vivo Tumor Models MMTV-WNT-1 mouse breast cancer allografts; APC-mutant SW620 human colorectal cancer xenografts [1] [2] [3].
In Vivo Pharmacodynamic Biomarker Reduction of phospho-STAT1 (Ser727) in tumor tissue [1] [2] [3].
In Vivo Pharmacokinetics (PK) Demonstrated good oral bioavailability (F >50% at 0.5 mg/kg) in mice, rats, and dogs [2] [3].
Therapeutic Window Narrow; significant on-target toxicity observed in preclinical models (mice, rats, dogs) at therapeutically relevant exposures [3].

Mechanism of Action and Signaling Pathway

CCT251545 was initially discovered as a Wnt pathway inhibitor and its molecular targets were later identified as CDK8 and CDK19, which are part of the Mediator complex kinase module [1]. This complex plays a key role in regulating gene transcription.

The following diagram illustrates the proposed mechanism by which this compound inhibits Wnt/β-catenin signaling and oncogenic output in colorectal cancer cells, particularly those with APC mutations.

G APC_Loss APC Loss/β-catenin Mutation BetaCatenin β-catenin Stabilization APC_Loss->BetaCatenin NuclearImport Nuclear Translocation BetaCatenin->NuclearImport TCF_LEF β-catenin/TCF/LEF Complex NuclearImport->TCF_LEF MediatorRecruit Recruits Mediator Complex TCF_LEF->MediatorRecruit RNAPolII RNA Polymerase II MediatorRecruit->RNAPolII CDK8_Module CDK8/19 Kinase Module MediatorRecruit->CDK8_Module Associates with OncogenicTranscription Oncogenic Transcription (e.g., MYC) RNAPolII->OncogenicTranscription CDK8_Module->RNAPolII Regulates (Phosphorylates) This compound This compound This compound->CDK8_Module Inhibits

Beyond its core mechanism, a 2023 study revealed a separate, unexpected role for this compound in overcoming multidrug resistance (MDR) in cancers [4].

  • Role in Macropinocytosis: The study found that this compound binds to NAMPT, increasing cellular NAD+ levels.
  • Downstream Effects: This NAD+ increase induces a mesenchymal-to-epithelial transition (MET) and activates the Rac1 signaling pathway.
  • Functional Outcome: Rac1 activation stimulates macropinocytosis, a non-selective form of fluid-phase endocytosis. This process enhances the uptake of co-administered chemotherapeutic drugs (like paclitaxel and doxorubicin) into MDR cancer cells, thereby re-sensitizing them to treatment [4].

Key Experimental Protocols

For assessing the in vivo and cellular activity of this compound, several key experimental protocols are used.

In Vivo Efficacy and Target Engagement
  • Xenograft Models: Human colorectal cancer cells (e.g., SW620) or mouse breast cancer cells (MMTV-WNT-1) are implanted into immunocompromised mice. Mice are treated with this compound or vehicle control, often via oral gavage [1] [3].
  • Pharmacodynamic Analysis: At the end of the treatment period, tumor tissues are collected and analyzed via western blotting or immunohistochemistry using an antibody against phospho-STAT1 (Ser727) to confirm on-target CDK8/19 inhibition [1] [2].
  • Tumor Growth Measurement: Tumor volume is monitored and recorded over the course of the study to determine the compound's inhibitory effect on tumor growth [1].
Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) is used to confirm direct binding of this compound to CDK8 and CDK19 in a cellular context [1].

G Step1 1. Treat cells with This compound or DMSO Step2 2. Heat treatment (at varying temperatures) Step1->Step2 Step3 3. Cell lysis and centrifugation Step2->Step3 Step4 4. Analyze supernatant for soluble target protein Step3->Step4 Assay Detection: Western Blot for CDK8/19 Step4->Assay

The underlying principle is that a small molecule binding to its target protein can often stabilize the protein, preventing its heat-induced denaturation and aggregation. The stabilized protein remains in the supernatant after centrifugation and can be detected, demonstrating direct target engagement within live cells [1].

Research Status and Considerations

  • Primary Use as a Chemical Probe: Due to the observed toxicity in animal models, this compound is considered an excellent chemical probe for research but faces significant challenges for development as a therapeutic drug [3].
  • Off-Target Profile: this compound is highly selective for CDK8/19, but at higher concentrations, it can inhibit other kinases like GSK3α/β and PRKCQ. It's crucial to use an inactive control compound (e.g., CCT251099) to distinguish on-target from off-target effects [2] [3].
  • Emerging Mechanisms: The newly discovered NAMPT-Rac1-macropinocytosis axis suggests potential applications for this compound in combination therapy for multidrug-resistant cancers, which may operate independently of its CDK8/19 inhibitory function [4].

References

CCT251545 selective kinase inhibitor profile

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibitor Profile

Parameter Details
Primary Targets CDK8, CDK19 [1] [2]
Biochemical Potency (IC₅₀) 6-7 nM (CDK8), 6 nM (CDK19) [2]
Cellular Potency (IC₅₀) 9 nM (pSTAT1-Ser727 reduction in SW620 cells) [3] [4]
Selectivity >100-fold selective over 291 other kinases [1] [5] [6]
Key Off-Targets (IC₅₀) PRKCQ (122 nM), GSK3α (462 nM), GSK3β (690 nM) [2]
In Vivo Data Active in Wnt-dependent tumor xenograft models; good oral bioavailability [1] [4]

Experimental Protocols for Key Assays

The characterization of CCT251545 involved several sophisticated techniques to confirm target engagement and mechanism of action.

  • Target Identification: SILAC-Based Affinity Proteomics [5]

    • Workflow: An immobilized analog of this compound was used to pull down binding proteins from lysates of LS174T colon carcinoma cells. Cells were cultured with stable isotope labeling with amino acids in cell culture (SILAC) for quantitative comparison.
    • Competition: Binding specificity was tested by displacing proteins from the affinity matrix with soluble active analogs versus inactive control compounds.
    • Analysis: Quantitative mass spectrometry identified proteins specifically displaced by active competitors. CDK8 and CDK19 were identified as the highest-affinity binders, along with multiple components of the Mediator complex.
  • Live-Cell Target Engagement: BRET Assay [7]

    • Principle: This method measures the ability of a compound to displace a cell-permeable energy transfer probe from a specific CDK in live cells, quantifying target occupancy directly in a physiological environment.
    • Procedure: Cells expressing a CDK-NanoLuc fusion protein are incubated with a selective energy transfer probe. The test inhibitor (e.g., this compound) is added, and its potency is determined by the reduction in Bioluminescence Resonance Energy Transfer (BRET) signal as it displaces the probe.
    • Validation: This assay confirmed the high potency and selectivity of this compound for CDK8 and CDK19 in live cells, with no significant binding to other CDKs [2] [7].
  • Cellular Thermal Shift Assay (CETSA) [5]

    • Principle: CETSA assesses target engagement in cells by measuring the stabilization of a protein to heat-induced denaturation upon binding to a compound.
    • Application: This technique confirmed direct binding of this compound to both CDK8 and CDK19 in SW620 colorectal cancer cells, providing evidence of direct target engagement in a complex cellular milieu [5].

Signaling Pathways and Mechanisms

This compound exerts its effects primarily through transcriptional regulation via the Mediator complex. The diagram below outlines the core mechanism and downstream consequences of CDK8/19 inhibition.

g This compound This compound Mediator_Kinase_Module Mediator Kinase Module (CDK8/19 • Cyclin C • MED12 • MED13) This compound->Mediator_Kinase_Module Inhibits ChemoSensitization Chemosensitization in MDR Cancers This compound->ChemoSensitization  Induces via Rac1-mediated Macropinocytosis RNAPol_II RNA Polymerase II Mediator_Kinase_Module->RNAPol_II Regulates Phosphorylation & Transcription Elongation STAT1 STAT1 Transcription Factor RNAPol_II->STAT1 Alters Expression Wnt_Targets Wnt/β-catenin Target Genes RNAPol_II->Wnt_Targets Suppresses Hyperactive_IFN Hyperactive Interferon Signaling STAT1->Hyperactive_IFN DS_Pathologies Associated Pathologies Hyperactive_IFN->DS_Pathologies

Summary of this compound mechanisms and downstream effects

Research Applications & Synergistic Effects

  • Wnt-Driven Cancer Research: this compound demonstrates in vivo activity in Wnt-dependent tumor xenografts, reducing tumor growth and providing a tool to study this pathway [1] [4].
  • Inflammation and Immunotherapy: Research shows CDK8/19 inhibition with this compound can suppress hyperactive interferon signaling, suggesting potential for managing inflammatory conditions [8].
  • Overcoming Multidrug Resistance (MDR): A 2023 study found this compound enhances chemotherapy in MDR cancers by promoting drug internalization via Rac1-mediated macropinocytosis, revealing a potential combination therapy strategy [9].

References

CCT251545 type I inhibitor binding mode

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profiling of CCT251545

The table below summarizes the key quantitative data characterizing this compound:

Parameter Value Details / Assay
Biochemical Potency (IC₅₀)
CDK8/Cyclin C 6 - 7 nM [1] [2] Reporter Displacement Assay
CDK19/Cyclin C 6 nM [2] Reporter Displacement Assay
Cellular Potency
WNT pathway inhibition 5 nM (IC₅₀) [3] 7dF3 cell-based reporter assay
Target engagement (pSTAT1-SER727) 9 nM (IC₅₀) [2] [4] SW620 human colorectal cancer cells
Selectivity Profile
Kinase selectivity >100-fold over 291 other kinases [1] [5] Tested at 1 µM
CDK family selectivity No significant activity (IC₅₀ >1 µM) against other CDK/cyclin pairs [2] Panel of 32 human CDK/cyclin pairs

|    Primary off-targets (IC₅₀) | GSK3alpha: 462 nM GSK3beta: 690 nM PRKCQ: 122 nM [2] | Biochemical assays |

Binding Mode and 3D Structure

This compound is characterized as a type I inhibitor, meaning it binds to the active conformation of the kinase [6].

  • ATP-Competitive Binding: It functions as an ATP-competitive inhibitor, directly targeting the kinase's ATP-binding site [2].
  • Structural Insight from Crystallography: The X-ray crystal structure of CDK8/Cyclin C in complex with this compound (PDB ID: 5BNJ) reveals a unique "DMG-in" conformation where the activation loop is folded in a manner typical for active kinases. The structure shows that the C-terminal tail of CDK8 inserts into the ligand-binding site, contributing to a highly specific interaction that underpins the compound's selectivity [1] [5] [7].

The following diagram illustrates the experimental workflow that was used to identify the binding mode and confirm the specificity of this compound:

G Start Phenotypic Screen Hit: WNT Pathway Inhibitor A Design Affinity Probe (Derivative of this compound) Start->A B Cellular Target Profiling (SILAC + Affinity Pulldown) A->B C Identify High-Affinity Binders (CDK8, CDK19, Mediator complex) B->C D Validate Binding (SPR, Reporter Displacement, CETSA) C->D E Determine Co-crystal Structure (PDB: 5BNJ) D->E F Confirm Type I Binding Mode (DMG-in, ATP-competitive) E->F

Experimental workflow for characterizing this compound binding.

Key Experimental Protocols

Target Identification (SILAC-based Affinity Capture) [5]

This method identified CDK8 and CDK19 as the primary cellular targets.

  • Cell Culture & Metabolic Labeling: LS174T human colon carcinoma cells were grown in media containing either light (Lys0, Arg0) or heavy (Lys8, Arg10) isotopic forms of amino acids (SILAC).
  • Preparation of Affinity Matrix: A derivative of this compound with a propyl linker (compound 5) was covalently coupled to sepharose beads.
  • Competitive Pull-Down: Cell lysates from heavy and light-labeled populations were mixed. The heavy lysate was incubated with the affinity matrix alone, while the light lysate was incubated with the matrix in the presence of a soluble, active competitor (compound 4 or 6).
  • Elution & Analysis: Bound proteins were eluted and identified using quantitative mass spectrometry. Proteins specifically displaced by the active competitor (showing a low heavy-to-light ratio) were considered high-affinity binders. CDK8 and CDK19 showed the highest affinity.
Confirmation of Direct Binding [5]
  • Surface Plasmon Resonance (SPR): Used to confirm direct binding of this compound to the full-length CDK8/cyclin C complex, providing kinetic parameters (kon and koff).
  • Cellular Thermal Shift Assay (CETSA): Demonstrated target engagement in intact SW620 human colorectal cancer cells. Treatment with this compound stabilized CDK8 and CDK19, increasing their resistance to heat-induced denaturation.
Crystallography (PDB 5BNJ) [7]

The 3D structure was determined to a resolution of 2.64 Å.

  • Protein Complex: Homo sapiens CDK8 and Cyclin-C.
  • Crystallization: The complex was co-crystallized with this compound.
  • Data Collection & Structure Determination: X-ray diffraction data were collected, and the structure was solved, revealing the detailed atomic interactions of the type I binding mode.

Biological Pathway and Mechanism

CDK8 and CDK19 are part of the Mediator complex kinase module, which regulates transcription. This compound inhibits their kinase activity, leading to downstream effects on key signaling pathways.

G CCT This compound CDK8 CDK8/CDK19 Kinase Activity CCT->CDK8 Inhibits STAT1 pSTAT1 (SER727) CDK8->STAT1 Regulates WNT WNT Target Genes CDK8->WNT Regulates Outcome Phenotypic Outcome (Growth inhibition in WNT-dependent tumors) STAT1->Outcome WNT->Outcome

Mechanism of action of this compound via CDK8/19 inhibition.

Key Insights for Researchers

  • Validated Chemical Probe: this compound is regarded as a high-quality, selective chemical probe for dissecting the biological roles of CDK8 and CDK19 in disease contexts, particularly in cancers with dysregulated WNT signaling [1] [2] [4].
  • Critical Pharmacodynamic Biomarker: The inhibition of CDK8/19 by this compound leads to a reduction in phosphorylation of STAT1 at SER727. This serves as a robust and reliable cellular and in vivo biomarker for confirming target engagement [1] [5].
  • In Vivo Efficacy: The compound shows good oral bioavailability in animal models and has demonstrated significant tumor growth inhibition in xenograft models of MMTV-WNT-1 breast cancer and APC-mutant human colorectal cancer (SW620) [1] [2] [3].

References

CCT251545 in vitro protocol and IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Key Characteristics

CCT251545 is an orally bioavailable small molecule discovered through cell-based screening. It serves as a potent inhibitor of Wnt signaling and a highly selective chemical probe for the Mediator complex-associated kinases CDK8 and CDK19 [1] [2]. Its key characteristics are summarized in the table below.

Property Description
Primary Targets CDK8 & CDK19 [3]
Reported Pathway Inhibition Wnt/β-catenin signaling [4]
Biochemical IC₅₀ (CDK8/CycC) 6-7 nM [3]
Cellular IC₅₀ (Wnt inhibition in 7dF3 cells) 5 nM [5] [4]
Selectivity >100-fold selectivity over 291 other kinases [1]
Key Cellular Biomarker Reduces phospho-STAT1 (Ser727) [1]
Solubility (DMSO) ~30 mg/mL (71.1 mM) [4]

Quantitative Activity Profile

The tables below summarize the potency of this compound in various cellular and biochemical assays.

Table 1: Cellular Inhibitory Activity (IC₅₀/GI₅₀) in Various Cell Lines GI₅₀: Concentration for 50% growth inhibition.

Cell Line Assay Type / Description Reported Value Citation
7dF3 WNT pathway inhibition 5 nM [5] [4]
COLO 205 Basal WNT signaling inhibition (luciferase reporter) 0.035 µM [5]
LS174T Basal WNT signaling inhibition (luciferase reporter) 0.023 µM [5]
PA-1 Ligand-induced WNT3A signaling inhibition (luciferase reporter) 0.007 µM [5]
SW620 Reduction of phospho-STAT1 (Ser727) 9 nM [1] [6]
MV4-11 Growth Inhibition (72 hrs) 0.03 µM [5]
MOLM-13 Growth Inhibition (72 hrs) 2.8 µM [5]
HCT-116 Growth Inhibition (72 hrs) 46.16 µM [5]
HT-29 Growth Inhibition (72 hrs) 48.59 µM [5]

Table 2: Biochemical Inhibitory Potency and Selectivity Data from biochemical kinase profiling assays.

Target Assay Description IC₅₀ / Potency Citation
CDK8/CycC Reporter Displacement Assay 7 nM [3]
CDK19/CycC Reporter Displacement Assay 6 nM [3]
PRKCQ Kinase selectivity panel 122 nM [3]
GSK3alpha Kinase selectivity panel 462 nM [3]
GSK3beta Kinase selectivity panel 690 nM [3]

Experimental Protocols

Here are detailed methodologies for key experiments using this compound.

In Vitro Protocol: WNT Pathway Reporter Gene Assay [4]

This protocol is used to determine the IC₅₀ of this compound for inhibiting WNT pathway activity in reporter cell lines.

  • Cell Lines: 7dF3, HEK293, SW480, LS174T, or COLO205 human colorectal cancer cells engineered with a TCF/LEF-responsive luciferase reporter.
  • Required Materials:
    • This compound stock solution in DMSO (e.g., 10 mM)
    • Cell culture medium
    • White 96-well cell culture plates
    • Cell lysis buffer (e.g., Cells-to-cDNA II Cell Lysis Buffer)
    • Luciferase assay reagent/substrate kit
    • Luminescence plate reader
  • Step-by-Step Procedure:
    • Seed cells at 20,000 cells per well into a 96-well plate and incubate overnight.
    • Treat cells with this compound at a concentration range (e.g., 9.1 µM to 0.068 nM) diluted in culture medium. Include a DMSO vehicle control.
    • Incubate for 2 to 6 hours.
    • Wash cells with phosphate-buffered saline (PBS).
    • Lyse cells using an appropriate lysis buffer.
    • Transfer lysates to a PCR plate if needed and perform the luciferase activity measurement according to the manufacturer's instructions.
    • Quantify luminescence signal using a plate reader.
  • Data Analysis: Calculate the percentage of luminescence signal relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Protocol: Western Blot Analysis of pSTAT1 (S727) [1] [6]

This protocol is used to confirm on-target engagement of CDK8/19 in cells.

  • Cell Line: SW620 cells or other relevant cancer cell lines.
  • Required Materials:
    • This compound stock solution in DMSO
    • Standard cell culture materials
    • RIPA lysis buffer with protease and phosphatase inhibitors
    • SDS-PAGE and Western blot equipment
    • Antibodies: anti-phospho-STAT1 (Ser727), anti-STAT1 (total), and appropriate HRP-conjugated secondary antibodies.
  • Step-by-Step Procedure:
    • Seed and culture cells until they reach 70-80% confluence.
    • Treat cells with this compound (e.g., a dose range around the reported IC₅₀ of 9 nM) for a suitable period (e.g., 6-24 hours).
    • Lyse cells on ice using RIPA buffer.
    • Quantify protein concentration in the lysates.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% BSA or non-fat milk.
    • Incubate with primary antibodies (anti-pSTAT1 Ser727 and anti-STAT1) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies.
    • Detect signals using enhanced chemiluminescence (ECL) substrate.
  • Data Analysis: The level of pSTAT1 (Ser727) should decrease in a dose-dependent manner with this compound treatment, while total STAT1 levels remain constant. This serves as a robust biomarker for CDK8/19 inhibition.
In Vivo Protocol: Efficacy Study in Xenograft Models [6]

This protocol demonstrates the in vivo application of this compound.

  • Animal Model: Female NCr athymic mice (6-8 weeks old) bearing established SW620 human colorectal cancer xenografts.
  • Formulation: The compound can be formulated for oral gavage. One example is a solution in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [4].
  • Dosage and Administration:
    • Dose: 70 mg/kg.
    • Route: Oral gavage.
    • Schedule: Twice daily, for specific cycles (e.g., Days 0-7 and 10-14).
  • Endpoint Analysis: Monitor tumor volume and weight over time. A significant inhibition of tumor growth and a reduction in final tumor weight (e.g., 70% relative to control) is indicative of efficacy [6].

Mechanism of Action and Signaling Pathways

This compound acts as a type I, ATP-competitive inhibitor of the kinases CDK8 and CDK19, which are components of the Mediator complex—a key regulator of transcription [1] [3]. The following diagram illustrates the core mechanism and downstream effects of this compound, integrating its role in Wnt signaling and other pathways.

G compound This compound cdk8 CDK8/19 Kinase compound->cdk8 Inhibits mediator Mediator Complex cdk8->mediator Part of pstat1 p-STAT1 (S727) cdk8->pstat1 Phosphorylates stat1 STAT1 Transcription mediator->stat1 Regulates Transcription wnt Wnt Target Genes (e.g., AXIN2) mediator->wnt Regulates Transcription phenotype Phenotypic Outcomes (Growth Inhibition in WNT-dependent tumors) pstat1->phenotype wnt->phenotype

Emerging Research and Applications

Recent studies have revealed novel applications for this compound beyond its canonical targets:

  • Chemosensitization in MDR Cancers: this compound can enhance the delivery and efficacy of conventional chemotherapeutics in multidrug-resistant (MDR) cancers. It does this by binding to NAMPT, elevating NAD+ levels, and promoting Rac1-mediated macropinocytosis, a process that drives the intense internalization of drugs into cancer cells [7].
  • Live-Cell Selectivity Confirmation: Advanced target engagement assays in live cells have confirmed that this compound exhibits high selectivity for CDK8 and CDK19, with no collateral binding to any other CDKs at concentrations below 1 µM [3] [8].

Important Notes for Researchers

  • Research Use Only: this compound is intended for research purposes only and is not for human use [5] [6].
  • Solubility and Storage:
    • Solubility: Highly soluble in DMSO (e.g., 30-50 mg/mL). It is also soluble in ethanol but insoluble in water [4] [6].
    • Storage: Store the powder at -20°C for long-term stability. Stock solutions in DMSO are typically stored at -80°C for up to 6 months [6].
  • Controls for Experiments: When using this compound as a CDK8/19 probe, it is critical to include appropriate controls, such as a structurally matched inactive analog (e.g., CCT251099) and/or CDK8/19 knockout cells, to confirm that observed effects are on-target [3].

References

CCT251545 cell-based assay Wnt pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CCT251545

This compound is a potent, orally bioavailable small-molecule inhibitor initially discovered through high-throughput cell-based screening of Wnt pathway activity [1]. Subsequent target identification studies revealed that it functions as a highly selective chemical probe for the human Mediator complex-associated protein kinases CDK8 and CDK19 [2] [3]. This dual activity makes it a valuable tool for investigating the interplay between transcriptional regulation and Wnt signaling in both physiological and disease contexts.

The compound exhibits a type 1 binding mode confirmed by X-ray crystallography, involving insertion of the CDK8 C-terminus into the ligand binding site [3]. Unlike type II inhibitors of CDK8/19, this compound displays potent cell-based activity, enabling investigation of CDK8/19 function in cellular models and in vivo [2].

Mechanism of Action

Primary Targets: CDK8 and CDK19

This compound directly inhibits the kinase activity of CDK8 and CDK19 with high selectivity. Key binding characteristics include:

  • Biochemical Potency: Demonstrates Kd values of 36 nM for CDK8 and 102 nM for CDK19 in displacement assays [3]
  • High Selectivity: Exhibits >100-fold selectivity over 291 other kinases [2] [3]
  • Cellular Target Engagement: Live-cell occupancy assays show Kd-apparent values of ≤10 nM for both CDK8 and CDK19 without collateral binding to other CDKs at concentrations below 1 μM [4]
Wnt Pathway Modulation

This compound potently inhibits Wnt/β-catenin signaling through its action on CDK8/19, which function as context-dependent regulators of β-catenin/TCF-mediated transcription [3]. The compound alters Wnt pathway-regulated gene expression without destabilizing TCF1 or TCF4 proteins [5].

Additional Signaling Effects

Beyond Wnt pathway modulation, this compound affects other CDK8/19-dependent processes:

  • STAT1 Signaling: Reduces phosphorylation of STAT1 at SER727, serving as a proximal biomarker of CDK8 kinase activity in vitro and in vivo [2] [3]
  • Limited Off-target Effects: At 1 μM, shows minimal activity against broad panels of enzymes, receptors, and ion channels, with only GSK3α (IC50 = 462 nM), GSK3β (IC50 = 690 nM), and PRKCQ (IC50 = 122 nM) identified as potential off-target kinases [4]

Experimental Protocols

In Vitro Cell-Based Assays
A. Wnt Pathway Reporter Assay in 7dF3 Cells

Purpose: Quantify inhibition of Wnt pathway activity [5]

Materials:

  • 7dF3 cells (or other Wnt-responsive cell lines: HEK293, SW480, LS174T, COLO205)
  • This compound: Prepare serial dilutions in DMSO (stock concentration: 30 mg/mL, 71.1 mM)
  • Appropriate cell culture medium
  • 96-well cell culture plates
  • Cell lysis buffer (e.g., Cells-to-cDNA II Cell Lysis Buffer)
  • RT-PCR reagents for target gene detection

Procedure:

  • Seed 7dF3 cells at 20,000 cells/well into 96-well plates
  • Incubate overnight to allow cell attachment
  • Treat cells with this compound across concentration range (9.1 μM to 0.068 nM)
  • Incubate for 2 h or 6 h at 37°C
  • Wash cells with PBS and store at -80°C
  • Lyse cells using Cells-to-cDNA II Cell Lysis Buffer
  • Transfer lysates to PCR plates for gene expression analysis
  • Quantify Wnt target gene expression using TaqMan assays [5]
B. CDK8/19 Target Engagement Assay

Purpose: Confirm cellular target engagement through biomarker analysis [2] [3]

Materials:

  • SW620 human colorectal cancer cells or other appropriate cell lines
  • This compound serial dilutions in DMSO
  • Lysis buffer with phosphatase inhibitors
  • Phospho-STAT1 (SER727) antibodies for Western blot

Procedure:

  • Culture SW620 cells to 70-80% confluence
  • Treat with this compound across concentration range (recommended: 1 nM to 1 μM)
  • Incubate for 6-24 hours
  • Lyse cells and quantify protein concentration
  • Perform Western blot for p-STAT1 (SER727)
  • Measure band intensity to determine IC50 values (typically ~9 nM in SW620 cells) [4]
In Vivo Administration

Purpose: Assess efficacy in tumor xenograft models [5] [6]

Formulation Preparation:

  • Option 1 (Clear Solution):
    • 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O
    • Final concentration: 4.2 mg/mL (9.95 mM) [5]
  • Option 2 (Homogeneous Suspension):
    • CMC-Na solution
    • Final concentration: ≥5 mg/mL [5]

Dosing Protocol:

  • Animal Models: Female NMRI mice or mice bearing COLO205-F1756 clone 4 xenografts
  • Dosage: 70 mg/kg orally, twice daily (bid)
  • Treatment Duration: 9 days for tumor efficacy studies [6]
  • Pharmacodynamic Assessment: Monitor p-STAT1 (SER727) reduction in tumor tissue [2]

Quantitative Data Summary

Table 1: Biochemical and Cellular Potency Profile of this compound

Parameter Value Assay System Reference
CDK8 Binding (Kd) 36 nM Displacement assay [3]
CDK19 Binding (Kd) 102 nM Displacement assay [3]
CDK8/CycC Biochemical IC50 7 nM Reporter displacement [4]
CDK19/CycC Biochemical IC50 6 nM Reporter displacement [4]
Wnt Pathway IC50 5 nM 7dF3 cell reporter [5]
Wnt Pathway IC50 0.035 nM COLO205-F1756 clone 4 [6]
Cellular p-STAT1 IC50 9 nM SW620 cells [4]
GSK3α IC50 462 nM Kinase panel [4]
GSK3β IC50 690 nM Kinase panel [4]

Table 2: In Vivo Pharmacokinetic Parameters

Parameter Mouse Rat Reference
Clearance Moderate Moderate [4]
Oral Bioavailability >50% >50% [4]
Effective Oral Dose 70 mg/kg (bid) Not reported [6]
Tumor Growth Inhibition 37.5% reduction Not reported [6]

Pathway Diagrams and Experimental Workflows

Wnt/β-catenin Signaling Pathway and this compound Mechanism

G cluster_off_state Wnt OFF State cluster_on_state Wnt ON State cluster_inhibition This compound Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binding LRP LRP5/6 Co-receptor Frizzled->LRP Complex Formation Dvl Dishevelled (Dvl) LRP->Dvl Activation DestructionComplex Destruction Complex (APC/Axin/GSK3β/CK1) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Ubiquitination Ubiquitination & Degradation BetaCatenin->Ubiquitination When phosphorylated NuclearImport Nuclear Import BetaCatenin->NuclearImport When stabilized TCF TCF/LEF Transcription NuclearImport->TCF Forms Complex TargetGenes Wnt Target Gene Expression TCF->TargetGenes Activates Transcription CDK8 CDK8/Mediator Complex CDK8->TargetGenes Regulates This compound This compound This compound->CDK8 Inhibits

Experimental Workflow for Cell-Based Screening

G CellSeeding Seed cells in 96-well plates (20,000 cells/well) OvernightIncubation Overnight incubation CellSeeding->OvernightIncubation CompoundTreatment This compound treatment (9.1 μM - 0.068 nM) OvernightIncubation->CompoundTreatment Incubation Incubation (2h or 6h) CompoundTreatment->Incubation Wash Wash with PBS Incubation->Wash Analysis Gene expression analysis (TaqMan assays) Incubation->Analysis 2h or 6h Lysis Cell lysis Wash->Lysis Lysis->Analysis DataProcessing Data processing & IC50 calculation Analysis->DataProcessing

Critical Experimental Considerations

Controls and Validation
  • Negative Controls: Include structurally matched inactive control compound CCT251099 to distinguish target-specific effects [4]
  • Genetic Validation: Use CDK8/19 double knockout or CDK8 knockout cells to confirm on-target activity (this compound shows no effect in knockout models) [4]
  • Biomarker Confirmation: Monitor p-STAT1 (SER727) reduction as proximal biomarker of CDK8/19 inhibition [2] [3]
Technical Notes
  • Solubility: this compound has good solubility in DMSO (30 mg/mL, 71.1 mM) but is insoluble in water [5]
  • Stability: Store compound at -20°C as powder; DMSO stock solutions should be used fresh or stored short-term at -20°C [5]
  • Cellular Models: The compound shows activity across multiple Wnt-driven models including LS174T, SW620, and COLO205 colorectal cancer cells [5] [4]

Applications in Disease Modeling

This compound has demonstrated efficacy in preclinical cancer models, particularly those driven by Wnt pathway dysregulation:

  • Colorectal Cancer: Inhibits growth of APC-mutant human colorectal cancer xenografts with 37.5% tumor weight reduction at 70 mg/kg oral dosing [6]
  • WNT-Dependent Tumors: Shows in vivo activity in WNT-dependent tumors with evidence of pathway modulation [2]
  • Transcriptional Studies: Useful for exploring CDK8/19-mediated regulation of context-dependent transcriptional programs beyond Wnt signaling, including STAT1-regulated genes [2] [3]

References

CCT251545 solubility and stock preparation

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Stock Preparation

The table below summarizes the key data for preparing CCT251545 stock solutions as provided by commercial sources.

Solvent Solubility / Suggested Concentration Notes
DMSO 30 mg/mL (71.1 mM) [1] Recommended for in vitro stock solutions. Moisture-absorbing DMSO can reduce solubility; use fresh DMSO [1].
84 mg/mL (199.08 mM) [1]
50 mg/mL (118.51 mM) [2]
Ethanol 5 mg/mL [1] An alternative solvent for in vitro work [1].
Water Insoluble [1] Not suitable for direct dissolution [1].

Protocol for In Vitro Stock Solution Preparation

Here is a detailed protocol for preparing a 50 mM stock solution in DMSO, a standard concentration for cell-based assays.

  • Calculation: Determine the mass of this compound needed. For a 1 mL stock solution at 50 mM, the calculation is:

    • (0.050 mol/L) × (0.42192 kg/mol) × 1 L = 21.1 mg
    • Where 421.92 g/mol is the molecular weight of this compound [1] [3] [2].
  • Weighing: Accurately weigh 21.1 mg of this compound powder.

  • Dissolution: Transfer the powder to a 1 mL volumetric vial. Add anhydrous DMSO to a final volume of 1 mL.

  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear solution.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -80°C, which is reported to be stable for at least one year [3].

Protocol for In Vivo Dosing Formulation

For animal studies, the search results provide a specific formulation to achieve a soluble preparation for oral dosing [1].

  • Prepare DMSO stock: First, create a concentrated stock solution of this compound in DMSO at 84 mg/mL (199.08 mM) [1].

  • Sequential Dilution:

    • Add 50 μL of the 84 mg/mL DMSO stock to 400 μL of PEG300. Mix thoroughly until the solution is clear.
    • Add 50 μL of Tween 80 to the mixture. Mix thoroughly until clear.
    • Finally, add 500 μL of double-distilled water (ddH₂O) to bring the total volume to 1 mL. Mix well.
  • Final Formulation and Use:

    • This process results in a clear solution with a final this compound concentration of 4.2 mg/mL (9.95 mM) [1].
    • The formulation should be prepared fresh and used immediately for optimal results [1].

Critical Experimental Considerations

  • Solution Stability: For in vitro DMSO stock solutions, storage at -80°C is recommended for long-term stability (several months to a year) [3] [2]. The in vivo formulation in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O should be used immediately after preparation [1].
  • Solvent Control: Always include vehicle controls (e.g., the same concentration of DMSO or the complete in vivo formulation without the compound) in your experiments to account for any effects of the solvents.
  • Safety: this compound is intended for research purposes only. Consult the compound's Safety Data Sheet (SDS) and follow all appropriate laboratory safety procedures.

Experimental Context of this compound

To help you design your experiments, the diagrams below summarize the primary mechanisms and experimental applications of this compound reported in the literature.

G Compound This compound PrimaryTargets Primary Biochemical Targets Compound->PrimaryTargets Inhibits CDK8/19\n(IC₅₀: 5 nM) Inhibits CDK8/19 (IC₅₀: 5 nM) PrimaryTargets->Inhibits CDK8/19\n(IC₅₀: 5 nM) Blocks Wnt/β-catenin\nsignaling Blocks Wnt/β-catenin signaling PrimaryTargets->Blocks Wnt/β-catenin\nsignaling CellularEffect Cellular & Pathway Effects ExperimentalUse Experimental Applications CellularEffect->ExperimentalUse Reduces p-STAT1(SER727)\n(biomarker) Reduces p-STAT1(SER727) (biomarker) CellularEffect->Reduces p-STAT1(SER727)\n(biomarker) Alters Wnt-pathway\ngene expression Alters Wnt-pathway gene expression CellularEffect->Alters Wnt-pathway\ngene expression Impairs transcriptional\nplasticity Impairs transcriptional plasticity CellularEffect->Impairs transcriptional\nplasticity Probe for CDK8/19 role\nin human disease Probe for CDK8/19 role in human disease ExperimentalUse->Probe for CDK8/19 role\nin human disease Wnt-pathway research\nin cancer models Wnt-pathway research in cancer models ExperimentalUse->Wnt-pathway research\nin cancer models Overcoming therapy\nresistance (e.g., ERK/MAPKi) Overcoming therapy resistance (e.g., ERK/MAPKi) ExperimentalUse->Overcoming therapy\nresistance (e.g., ERK/MAPKi) Chemosensitization in\nmultidrug-resistant cancers Chemosensitization in multidrug-resistant cancers ExperimentalUse->Chemosensitization in\nmultidrug-resistant cancers Inhibits CDK8/19\n(IC₅₀: 5 nM)->CellularEffect Blocks Wnt/β-catenin\nsignaling->CellularEffect

The diagram above shows that this compound is used primarily as a chemical probe to study the roles of CDK8 and CDK19 in disease, particularly in the context of Wnt signaling and transcriptional regulation [1] [4]. More recent studies have explored its potential in overcoming resistance to targeted therapies like ERK/MAPK inhibitors [5] and in sensitizing multidrug-resistant cancers to chemotherapy by inducing Rac1-mediated macropinocytosis [6].

Important Disclaimer

The information provided here is compiled from commercial and scientific literature for research reference only. It is not a substitute for a dedicated, peer-reviewed application note or for the researcher's own validation experiments.

References

Application Notes and Protocols for CCT251545 in Preclinical Animal Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CCT251545

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor initially identified for its activity against the Wnt signaling pathway. It was subsequently characterized as a highly selective chemical probe for the Mediator complex-associated protein kinases CDK8 and CDK19 [1] [2]. Its mechanism of action involves an ATP-competitive (Type I) binding mode with single-digit nanomolar biochemical affinity (IC50 values of 5-7 nM for CDK8 and 6 nM for CDK19) and excellent selectivity over other kinases [3] [4] [1]. It demonstrates potent target engagement in cells, effectively reducing phosphorylation of the biomarker STAT1 at Ser727 (IC50 = 9 nM), and has shown efficacy in Wnt-dependent cancer models [3] [1] [2]. These properties make it a valuable tool for probing CDK8/19 biology in vivo.

In Vivo Dosing and Pharmacokinetics

Data from pharmacokinetic studies in multiple species support the use of this compound in preclinical animal models. The compound exhibits favorable oral bioavailability and moderate clearance, enabling in vivo target engagement studies.

Table 1: In Vivo Pharmacokinetic Parameters of this compound

Species Dose Route Dosage Clearance Oral Bioavailability (F%) Reference
Mouse IV, Oral gavage 0.2 mg/kg (IV), 0.5 mg/kg (Oral) Moderate >50% [3] [4]
Rat Information Limited 0.5 mg/kg (Oral) Information Limited >50% [3]
Dog Information Limited 0.5 mg/kg (Oral) Information Limited >50% [3]

Table 2: Efficacy and Tolerability in Mouse Xenograft Models

Cancer Model Dosing Regimen Efficacy Outcome Tolerability Reference
MMTV-WNT-1 Breast Cancer Oral dosing (Specific dose not detailed in results) Tumor growth inhibition Adequate exposure above cellular GI50 [3]
APC-mutant SW620 Colorectal Cancer Xenograft Oral dosing (Specific dose not detailed in results) Tumor growth inhibition Regression with in vivo PD biomarker reduction (p-STAT1Ser727) [3]
General In Vivo Use 0.5 mg/kg (Oral) Proven target engagement and efficacy Tolerated at this dose for proof-of-concept studies [3]

G Start In Vivo Efficacy Study Design ModelSel Model Selection: • Wnt-dependent tumors • CDK8/19-sensitive lines • SW620 (colorectal) • MMTV-WNT-1 (breast) Start->ModelSel Dosing Dosing Protocol ModelSel->Dosing PK Pharmacokinetic (PK) Analysis: • Confirm plasma exposure • Verify oral bioavailability Dosing->PK PD Pharmacodynamic (PD) Assessment: • Measure p-STAT1 (S727) reduction • Tumor/ tissue lysate analysis Dosing->PD Endpoint Study Endpoints: • Tumor volume/weight • Biomarker modulation • Metastasis/recurrence rate PK->Endpoint PD->Endpoint

Figure 1: Workflow for in vivo efficacy studies with this compound, covering model selection, dosing, and key analytical checkpoints.

Preclinical Formulation and Administration

A stable and bioavailable formulation is critical for successful in vivo studies. Below is a validated protocol for preparing this compound for oral administration in rodent models.

Protocol 3.1: Preparation of Oral Formulation for Rodents

This protocol describes the preparation of a clear solution for oral gavage in mice, validated to achieve a working concentration of 0.7 mg/mL [4].

Table 3: Formulation Components and Preparation Steps

Component Role Volume/Amount Notes
This compound Active Compound 0.7 mg Use high-purity powder (≥99%) [4].
DMSO Primary Solvent 50 µL Use fresh, moisture-absorbing DMSO reduces solubility.
Corn Oil Vehicle 950 µL Final concentration: 0.7 mg/mL (1.66 mM).
Step 1 Dissolve this compound in DMSO to create a 14 mg/mL stock solution. Ensure the solution is clear.
Step 2 Add the DMSO stock solution to corn oil. Final DMSO concentration is 5%.
Step 3 Vortex or mix thoroughly until the solution is clear and homogeneous. The solution should be used immediately for optimal results.

Administration Note: The standard oral dosage used in proof-of-concept studies in mice is 0.5 mg/kg [3]. For a 20-gram mouse, this translates to administering approximately 100 µL of the 0.7 mg/mL formulation. Dosing frequency should be determined based on the pharmacokinetic profile and study objectives.

Assessing Target Engagement: Key Biomarkers

A critical step in using any chemical probe is to confirm on-target activity in vivo. For this compound, the reduction of phosphorylated STAT1 at Ser727 serves as a robust and validated pharmacodynamic biomarker.

Protocol 4.1: Detection of p-STAT1 (S727) by Western Blot

This protocol outlines the methodology for confirming CDK8/19 inhibition in tumor tissues or other relevant samples collected from in vivo experiments [1] [2].

  • Sample Collection: Sacrifice animals at predetermined timepoints post-dosing (e.g., 2-6 hours). Excise tumor tissues and snap-freeze immediately in liquid nitrogen.
  • Tissue Lysis: Homogenize the frozen tissue in a suitable RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine the protein concentration of the clarified lysates using a standard assay (e.g., BCA).
  • Western Blot:
    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
    • Transfer to a PVDF membrane.
    • Block the membrane with 5% BSA in TBST.
    • Probe with a primary antibody specific for phospho-STAT1 (Ser727).
    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.
    • Develop the blot using a chemiluminescent substrate.
  • Membrane Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total STAT1 to confirm equal loading and calculate the p-STAT1/STAT1 ratio.

Expected Outcome: Successful CDK8/19 inhibition by this compound will result in a significant reduction of the p-STAT1 (S727) signal compared to the vehicle-treated control group [1] [2].

G CCT This compound Administration Engage Target Engagement: Inhibits CDK8/19 Kinase Activity CCT->Engage STAT1 Disruption of CDK8-STAT1 Interaction Engage->STAT1 PSer727 Reduced phosphorylation of STAT1 at Serine 727 STAT1->PSer727 BioEffect Downstream Biological Effects: • Altered gene expression • WNT pathway modulation • Potentiated chemotherapy PSer727->BioEffect

Figure 2: Mechanism of action and key pharmacodynamic biomarker for this compound. Target engagement is confirmed by reduced phosphorylation of STAT1 at Ser727 [1] [2].

Important Considerations and Safety

While this compound is an excellent chemical probe, users should be aware of its potential limitations and off-target effects.

  • Therapeutic Window: Preclinical studies with this compound and other structurally differentiated CDK8/19 inhibitors indicate that achieving a wide therapeutic window may be challenging. These compounds can exhibit complex toxicity profiles in rodents and higher species, likely related to the on-target role of CDK8/19 in key biological processes like stem cell function and immune regulation [5]. Doses required for efficacy may approach those causing adverse effects.
  • Off-Target Activity: At concentrations above 1 µM, this compound can inhibit other kinases. Profiling data shows IC50 values of 122 nM for PRKCQ, 462 nM for GSK3alpha, and 690 nM for GSK3beta [3]. It is crucial to use the lowest effective dose and include appropriate controls, such as the structurally matched but inactive compound CCT251099, to distinguish on-target from off-target effects [3].
  • Alternative Application - Chemosensitization: A recent study revealed a novel application for this compound in overcoming multidrug resistance (MDR). When combined with chemotherapeutics like paclitaxel or doxorubicin, this compound enhanced drug delivery in MDR cancers by inducing Rac1-mediated macropinocytosis [6] [7]. This suggests a potential combination strategy that warrants further investigation.

References

Comprehensive Application Notes and Protocols: CCT251545 for Chemosensitization in Multidrug-Resistant Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Clinical Significance

Multidrug resistance (MDR) remains a formidable obstacle in clinical oncology, contributing significantly to treatment failure in over 90% of patients with metastatic cancers. The primary mechanism underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic agents from cancer cells, substantially reducing intracellular drug concentrations to subtherapeutic levels. Traditional approaches to counteract this mechanism have focused on direct inhibition of ABC transporters, but these strategies have yielded limited clinical success due to issues with potency, pharmacokinetics, and unpredictable toxicity profiles. This persistent clinical challenge has motivated a paradigm shift toward alternative strategies that enhance drug influx rather than merely blocking drug efflux.

The recent discovery that CCT251545 can potently sensitize MDR cancers to conventional chemotherapy represents a promising therapeutic advance. This small molecule was initially identified as a WNT pathway inhibitor through cell-based screening and later characterized as a highly selective chemical probe for the Mediator complex-associated kinases CDK8 and CDK19. Subsequent research has revealed an entirely novel mechanism of action wherein this compound promotes Rac1-mediated macropinocytosis, dramatically enhancing the intracellular accumulation of chemotherapeutic drugs in MDR cancer cells. This Application Note provides comprehensive experimental protocols and technical guidance for researchers investigating this compound as a chemosensitizing agent in multidrug-resistant cancer models, with detailed methodologies for assessing efficacy, mechanism of action, and potential clinical applications.

Mechanism of Action

Molecular Targets & Signaling Pathways

This compound exerts its chemosensitizing effects through a multi-faceted mechanism that involves both direct molecular targets and downstream signaling pathways:

  • Primary Kinase Inhibition: this compound functions as a potent and selective ATP-competitive inhibitor of CDK8 and CDK19 with biochemical IC₅₀ values of 6-7 nM for both kinases. It demonstrates remarkable selectivity, showing >100-fold specificity over 291 other kinases and no significant activity (IC₅₀ > 1 μM) against other CDK/cyclin pairs. This selective inhibition disrupts the Mediator complex-regulated transcription, particularly affecting pathways relevant to cancer cell survival and drug resistance.

  • NAMPT Binding & NAD Metabolism: this compound directly binds to NAMPT (nicotinamide phosphoribosyltransferase), a key enzyme in the NAD salvage pathway. This binding results in elevated intracellular NAD levels, which promotes the assembly of adherents junction (AJ) components with the cytoskeleton. This structural reorganization is essential for the sustained induction of macropinocytosis.

  • Rac1 Activation & Macropinocytosis Induction: The elevated NAD levels activate Rac1-dependent signaling pathways, triggering a morphological and functional transformation in MDR cancer cells characterized by induction of macropinocytosis. This specialized form of fluid-phase endocytosis enables non-selective internalization of extracellular contents, including chemotherapeutic agents that would otherwise be excluded from the cells by ABC transporters. This process is further enhanced by mesenchymal-to-epithelial transition (MET) phenotypic changes that increase cellular uptake capacity.

The following diagram illustrates the coordinated signaling pathway through which this compound enhances chemotherapeutic drug uptake in MDR cancer cells:

G CCT This compound CDK8 CDK8/19 Inhibition CCT->CDK8 NAMPT NAMPT Binding CCT->NAMPT NAD NAD+ ↑ NAMPT->NAD Rac1 Rac1 Activation NAD->Rac1 MET MET Phenotype Change Rac1->MET Macropinocytosis Macropinocytosis Induction Rac1->Macropinocytosis MET->Macropinocytosis DrugUptake Enhanced Drug Uptake Macropinocytosis->DrugUptake MDR MDR Reversal DrugUptake->MDR Chemo Chemotherapeutic Drug Chemo->DrugUptake

Key Molecular Interactions & Binding Characteristics

Table 1: Biochemical Characterization of this compound

Parameter Value Assay System Experimental Conditions
CDK8/Cyclin C IC₅₀ 6 nM Reporter Displacement Assay Full-length CDK8/cyclin C complex [1]
CDK19/Cyclin C IC₅₀ 7 nM Reporter Displacement Assay Full-length CDK19/cyclin C complex [1]
Selectivity (CDK family) >100-fold Kinase panel profiling 32 human CDK/cyclin pairs [1]
GSK3α IC₅₀ 462 nM Kinase activity assay Millipore panel [1]
GSK3β IC₅₀ 690 nM Kinase activity assay Millipore panel [1]
PRKCQ IC₅₀ 122 nM Kinase activity assay Millipore panel [1]
Cellular CDK8/19 Engagement 9 nM (IC₅₀) pSTAT1SER727 reduction SW620 colorectal cancer cells [2]

Experimental Protocols

In Vitro Assessment of Chemosensitization
3.1.1 Cell Culture & MDR Model Establishment
  • Cell Lines: Utilize validated MDR cancer cell lines such as patient-derived multidrug-resistant prostate cancer cells, paclitaxel-resistant breast cancer cells (MCF-7/TaxR), or doxorubicin-resistant colon cancer cells (SW620/Ad300). Maintain cells in appropriate culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • MDR Phenotype Maintenance: Culture MDR cells in continuous presence of selecting agents (e.g., 100 nM paclitaxel or 200 nM doxorubicin) to maintain resistance phenotype. Remove selecting agents 72 hours prior to experiments to eliminate direct interference with tested compounds. Regularly verify MDR phenotype by assessing P-gp overexpression (western blotting or flow cytometry) and reduced intracellular accumulation of fluorescent substrates (e.g., calcein-AM or doxorubicin autofluorescence).

  • Compound Preparation: Prepare This compound stock solution at 10 mM in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles by aliquoting. For working concentrations, dilute stock in culture medium to achieve final DMSO concentration ≤0.1% (v/v), which has been verified to not affect cell viability.

3.1.2 Combination Treatment Viability Assay
  • Plate Seeding: Seed MDR cancer cells in 96-well plates at 5,000 cells/well in 100 μL complete medium and allow to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of chemotherapeutic drugs (paclitaxel, doxorubicin, etc.) in combination with fixed concentrations of this compound (typically 0.1-1 μM based on preliminary optimization). Include appropriate controls: vehicle control (DMSO), chemotherapeutic drug alone, this compound alone, and medium-only background control. Use at least 6 replicates per condition for statistical robustness.

  • Viability Assessment: After 72 hours of treatment, assess cell viability using Cell Counting Kit-8 (CCK-8) according to manufacturer's protocol. Briefly, add 10 μL CCK-8 solution to each well, incubate for 2-4 hours at 37°C, and measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Determine combination index (CI) using Chou-Talalay method with CompuSyn software to quantify synergistic interactions (CI < 1 indicates synergy).

Macropinocytosis Induction & Assessment
3.2.1 Rac1 Activation Assay
  • G-LISA Activation Assay: Use Rac1 G-LISA Activation Assay Kit (Cytoskeleton, Inc.) according to manufacturer's instructions. Treat MDR cancer cells with this compound (0.5 μM) for various time points (0, 15, 30, 60, 120 minutes). Lys cells using provided lysis buffer, clarify lysates by centrifugation (10,000 × g, 1 minute), and incubate equal protein amounts in Rac-GTP binding plates for 30 minutes at 4°C. After washing, detect bound active Rac1 using primary anti-Rac1 antibody (1:250 dilution), followed by HRP-conjugated secondary antibody (1:500 dilution) and HRP detection reagent. Measure absorbance at 490 nm.
3.2.2 Dextran Uptake Assay
  • Tracer Application: Incubate this compound-treated cells (0.5 μM, 24 hours) with Texas Red-conjugated dextran (70,000 MW) at 0.5 mg/mL in serum-free medium for 30 minutes at 37°C.

  • Uptake Termination & Visualization: Immediately stop uptake by placing cells on ice and washing extensively with ice-cold PBS containing 0.1% BSA. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Mount coverslips using antifade mounting medium with DAPI. Visualize dextran uptake using confocal microscopy (excitation/emission: 595/615 nm). Quantify fluorescence intensity from at least 5 random fields per condition using ImageJ software.

3.2.3 Chemotherapeutic Drug Uptake Measurement
  • Intracellular Accumulation Assessment: Treat MDR cancer cells with this compound (0.5 μM) for 24 hours, then add fluorescent chemotherapeutic agents (e.g., doxorubicin, which has intrinsic fluorescence) at clinically relevant concentrations (e.g., 1 μM doxorubicin) for 2 hours. Harvest cells, wash twice with ice-cold PBS, and analyze intracellular fluorescence immediately using flow cytometry (excitation: 488 nm, emission: 575 nm for doxorubicin). Compare mean fluorescence intensity to untreated MDR controls to calculate fold-increase in drug accumulation.
In Vivo Efficacy Studies
3.3.1 Animal Model & Dosing
  • Xenograft Establishment: Subcutaneously inject 5 × 10⁶ MDR cancer cells (suspended in 100 μL of 1:1 PBS/Matrigel mixture) into the flanks of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice). Allow tumors to develop until they reach 100-150 mm³ before initiating treatment.

  • Treatment Groups: Randomize tumor-bearing mice into the following groups (n=8-10/group): (1) Vehicle control (e.g., 5% DMSO, 45% PEG-300, 50% saline); (2) Chemotherapeutic drug alone (e.g., paclitaxel 15 mg/kg); (3) this compound alone (25 mg/kg); (4) Combination therapy (this compound 25 mg/kg + chemotherapeutic drug).

  • Administration Protocol: Administer this compound via oral gavage daily based on its demonstrated oral bioavailability (F >50% at 0.5 mg/kg in preclinical models). Deliver chemotherapeutic drugs according to their established schedules (e.g., paclitaxel intraperitoneally once weekly). Continue treatment for 4-6 weeks, monitoring tumor volumes 3 times weekly using digital calipers and calculating volume as (length × width²)/2.

3.3.2 Metastasis & Recurrence Assessment
  • Metastasis Evaluation: Upon study termination, collect major organs (lungs, liver, brain) and fix in 10% neutral buffered formalin. Embed in paraffin, section at 5 μm thickness, and stain with hematoxylin and eosin (H&E). Examine sections microscopically for metastatic foci, quantifying number and size of metastases per organ.

  • Recurrence Monitoring: After initial 4-week treatment period, discontinue therapy and monitor mice for tumor recurrence for an additional 8 weeks. Define recurrence as tumor regrowth to ≥50% of maximum pre-treatment volume. Calculate recurrence-free survival using Kaplan-Meier analysis.

Data Analysis & Interpretation

Expected Results & Benchmark Values

Table 2: Expected Efficacy Outcomes of this compound Combination Therapy

Parameter MDR Cells + Chemo Only MDR Cells + Combination Experimental System
Viability IC₅₀ (Paclitaxel) >10 μM 0.1-0.5 μM MDR prostate/breast cancer cells [3]
Viability IC₅₀ (Doxorubicin) >5 μM 0.05-0.2 μM MDR prostate/breast cancer cells [3]
Dextran Uptake (Fold Increase) 1.0 3.5-5.0 Confocal quantification [4]
Intracellular Doxorubicin (Fold Increase) 1.0 4.0-6.0 Flow cytometry [3]
Rac1 Activation (Fold Increase) 1.0 2.5-3.5 G-LISA assay [3]
In Vivo Tumor Growth Inhibition 0-20% 70-90% MDR xenograft models [3]
Metastasis Incidence 60-80% 10-20% Lung/liver metastasis count [3]
Tumor Recurrence (8 weeks) 80-100% 20-30% Recurrence-free survival [3]
Technical Validation & Quality Control
  • P-gp Function Verification: Regularly confirm maintained MDR phenotype by assessing calcein-AM retention. Incubate cells with 0.2 μM calcein-AM for 30 minutes at 37°C, measure intracellular fluorescence (excitation/emission: 494/517 nm), and verify that MDR cells show <20% fluorescence compared to parental sensitive cells.

  • Target Engagement Confirmation: Monitor CDK8/19 inhibition by measuring phosphorylation of STAT1 at Ser727 using western blotting. Treat cells with this compound (0.1-1 μM) for 6 hours, prepare whole-cell lysates, and immunoblot with anti-pSTAT1SER727 antibody. Successful target engagement should show >70% reduction in pSTAT1SER727 at 0.5 μM this compound.

  • Macropinocytosis Specificity: Include macropinocytosis inhibition controls using 10 μM EIPA (5-(N-ethyl-N-isopropyl)amiloride) to confirm that enhanced drug uptake is specifically mediated through macropinocytic mechanisms rather than other endocytic pathways.

Applications & Conclusions

Research Applications

The experimental protocols outlined herein enable comprehensive investigation of this compound's potential as a novel chemosensitizer with specific applications in:

  • Mechanistic Studies of Drug Resistance: The detailed protocols for assessing macropinocytosis induction and Rac1 activation provide tools for elucidating alternative pathways for overcoming ABC transporter-mediated resistance. These approaches facilitate exploration of endocytic drug delivery bypassing traditional efflux mechanisms.

  • Combination Therapy Development: The viability and synergy assays support systematic evaluation of this compound in combination with clinically relevant chemotherapeutic agents, particularly those known to be P-gp substrates (taxanes, anthracyclines, vinca alkaloids).

  • Preclinical Efficacy Assessment: The in vivo models and dosing regimens enable translational studies bridging cellular mechanisms to whole-animal efficacy, including primary tumor control, metastasis suppression, and recurrence prevention.

Conclusion & Future Directions

This compound represents a promising chemosensitizing agent that operates through a novel mechanism of Rac1-mediated macropinocytosis induction rather than direct inhibition of ABC transporters. This approach effectively bypasses one of the most challenging resistance mechanisms in oncology and has demonstrated robust synergistic activity with conventional chemotherapy across multiple MDR cancer models.

The comprehensive protocols provided in this Application Note enable researchers to systematically evaluate this compound in both in vitro and in vivo settings, with particular emphasis on validating target engagement, demonstrating mechanism-specific effects, and assessing therapeutic efficacy. Future research directions should focus on identifying predictive biomarkers for patient selection, optimizing dosing schedules to maximize therapeutic index, and exploring potential applications in other therapeutic contexts where enhanced intracellular drug delivery would be beneficial.

References

Comprehensive Application Notes and Protocols: CCT251545-Induced Macropinocytosis for Enhanced Chemotherapy Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CCT251545 and Macropinocytosis Induction

This compound is a small molecule initially identified as a WNT-pathway inhibitor through cell-based screening that has emerged as a significant inducer of Rac1-mediated macropinocytosis, demonstrating substantial potential for overcoming multidrug resistance (MDR) in cancer therapy. This compound acts as a potent and selective chemical probe for the human Mediator complex-associated protein kinases CDK8 and CDK19, with remarkable selectivity (>100-fold over 291 other kinases) [1]. Recent research has revealed an additional mechanism whereby this compound directly binds to nicotinamide phosphoribosyltransferase (NAMPT), a key rate-limiting enzyme in NAD+ biosynthesis, resulting in elevated intracellular NAD+ levels [2]. This NAD+ enhancement promotes the assembly of adherents junction (AJ) components with the cytoskeleton, creating a permissive environment for continuous macropinocytosis induction and consequent drug internalization.

The process of macropinocytosis represents an evolutionarily conserved, actin-driven endocytic pathway that enables cells to non-selectively engulf extracellular fluid and its contents through large vesicles called macropinosomes, typically ranging from 0.2-10 μm in diameter [3] [4]. Unlike other forms of endocytosis, macropinocytosis is characterized by membrane ruffling and the formation of cup-like structures that close to internalize substantial volumes of extracellular material. While often activated in oncogenic Ras-transformed cells to scavenge nutrients from the environment, macropinocytosis can be transiently induced in non-transformed cells by external stimuli, including growth factors and chemical inducers like this compound [3] [5]. This pathway has gained significant attention in cancer therapeutics as it provides an alternative route for drug entry that bypasses traditional membrane transporter-mediated resistance mechanisms.

The therapeutic significance of this compound lies in its ability to circumvent P-glycoprotein (P-gp/ABCB1)-mediated multidrug resistance, a major obstacle in cancer chemotherapy. Through patient-derived organoid (PDO)-based drug screening platforms, the combined use of chemotherapy and this compound has demonstrated robust synergistic effects against MDR cancers, resulting in tumor regression, reduced metastatic dissemination, and lower recurrence rates in vivo [2]. The chemosensitizing effect of this compound is primarily attributed to dramatically increased uptake of chemotherapeutic agents into otherwise resistant cells, accompanied by phenotypic changes characterized as mesenchymal-epithelial transformation (MET). This application note provides comprehensive methodologies and protocols for investigating this compound-induced macropinocytosis and its application in enhancing chemotherapeutic efficacy.

Mechanistic Insights: this compound in NAD+ Metabolism and Macropinocytosis Induction

Table 1: Key Components of this compound-Induced Macropinocytosis

Component Role/Function Effect of this compound
NAMPT Rate-limiting enzyme in NAD+ salvage pathway Direct binding, increased NAD+ production
NAD+ Essential coenzyme for cellular metabolism Elevated intracellular levels
Rac1 Small GTPase regulating actin dynamics GTP-bound active form increased
Adherents Junction (AJ) Cell-cell adhesion complex Enhanced assembly with cytoskeleton
Macropinosomes Large endocytic vesicles (0.2-10 μm) Increased formation and frequency

The molecular mechanism through which this compound induces macropinocytosis involves a multifaceted signaling cascade that connects NAD+ metabolism to cytoskeletal reorganization and fluid-phase uptake. This compound directly engages with NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, which catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN) – a critical step in NAD+ biosynthesis [2] [6]. This interaction results in significantly elevated intracellular NAD+ levels, which in turn influences multiple NAD+-dependent cellular processes. The increased NAD+ availability promotes the assembly of adherents junction components with the cytoskeleton, creating structural support for the membrane rearrangements necessary for macropinocytosis [2].

Downstream of NAD+ elevation, this compound activates Rac1-mediated signaling pathways that are central to macropinocytosis induction. Rac1, a member of the Rho family GTPases, serves as a master regulator of actin cytoskeleton dynamics. Upon activation, Rac1 triggers a cascade that includes phosphatidylinositol 3-kinase (PI3K) activation and subsequent production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane [4]. This phosphoinositide signaling recruits additional effectors that coordinate the formation of membrane ruffles and cups through localized actin polymerization. The activation of Rac1 and its downstream effectors, including p21-activated kinase-1 (Pak1), represents a common signaling node shared by various macropinocytosis inducers, such as growth factors and the chemotherapeutic agent sorafenib [5].

The resulting macropinocytic uptake provides a mechanism for enhanced internalization of extracellular materials, including chemotherapeutic agents that would normally be excluded from multidrug-resistant cancer cells. Internalized solutes and fluids are captured in macropinosomes, which mature through a series of steps including fusion with other vesicles and eventual lysosomal degradation or recycling [3] [4]. In the context of MDR cancers, this pathway enables chemotherapeutic agents to bypass P-glycoprotein-mediated efflux, significantly increasing intracellular drug concentrations and restoring sensitivity to treatment [2].

G This compound This compound NAMPT NAMPT This compound->NAMPT Binds NAD NAD NAMPT->NAD Enhances Rac1_GTP Rac1_GTP NAD->Rac1_GTP Activates PI3K PI3K Rac1_GTP->PI3K Stimulates PIP3 PIP3 PI3K->PIP3 Produces Actin Actin PIP3->Actin Reorganizes Macropinocytosis Macropinocytosis Actin->Macropinocytosis Forms Chemotherapy_Uptake Chemotherapy_Uptake Macropinocytosis->Chemotherapy_Uptake Enables MDR_Overcome MDR_Overcome Chemotherapy_Uptake->MDR_Overcome Results in

Diagram 1: this compound-induced macropinocytosis signaling pathway for overcoming multidrug resistance. The diagram illustrates the molecular mechanism from compound binding through enhanced chemotherapy uptake.

Experimental Validation and Key Findings

In Vitro and Ex Vivo Models

The investigation of this compound-induced macropinocytosis has employed a diverse array of experimental models ranging from conventional cancer cell lines to more physiologically relevant patient-derived systems. Key findings demonstrate that this compound exhibits robust synergistic effects when combined with conventional chemotherapeutic agents, particularly in multidrug-resistant cancer models that typically display limited response to treatment. Using patient-derived organoid (PDO)-based drug screening platforms, researchers have validated the ability of this compound to sensitize otherwise resistant tumors to chemotherapy, resulting in significantly reduced proliferation of MDR cancer cells in vitro [2]. This approach provides a more clinically relevant model system compared to traditional cell lines, as PDOs better maintain the phenotypic and genetic characteristics of original tumors.

Ex vivo studies using human HCC specimens obtained from treatment-naïve patients have further corroborated the macropinocytosis-inducing potential of compounds like this compound. In these experiments, tissue samples are dissected and treated with the compound, followed by assessment of macropinocytic activity using TMR-dextran uptake assays [5]. Similar methodologies can be adapted for evaluating this compound across various cancer types. These ex vivo approaches allow for direct examination of drug effects in human tumor microenvironments while maintaining native tissue architecture and cellular interactions. The consistency of response between in vitro and ex vivo models strengthens the translational potential of this compound as a combination therapy for resistant cancers.

In Vivo Therapeutic Efficacy

The therapeutic efficacy of this compound has been substantiated through multiple in vivo models that demonstrate significant improvements in outcomes when combined with conventional chemotherapy. In xenograft models of multidrug-resistant cancers, the combination of this compound with chemotherapy resulted in marked tumor regression, reduced metastatic dissemination, and decreased recurrence rates compared to chemotherapy alone [2]. These findings highlight the potential of macropinocytosis induction as a viable strategy for overcoming clinical resistance mechanisms. The in vivo activity of this compound in WNT-dependent tumors further supports its utility across multiple cancer types with different underlying pathogenic mechanisms [1].

Table 2: Summary of this compound Treatment Effects Across Experimental Models

Experimental Model Treatment Key Findings Reference
Patient-derived organoids (MDR cancers) This compound + Chemotherapy Robust synergistic effect; reduced proliferation [2]
Xenograft tumors (MDR cancers) This compound + Chemotherapy Tumor regression; reduced metastasis & recurrence [2]
WNT-dependent tumors This compound monotherapy In vivo activity demonstrated [1]
LS174T colon carcinoma This compound Inhibition of WNT signaling; CDK8/19 engagement [1]

Assessment of macropinocytosis in vivo has been facilitated by the development of quantitative image-based assays that can be applied to tumor xenografts and allografts [7]. These protocols enable researchers to determine the macropinocytic index of specific cell lines or subcutaneous tumors within 1-2 days, providing a quantitative measure of macropinocytic activity in a therapeutic context. The ability to monitor and quantify macropinocytosis directly in tumor tissues strengthens the correlation between this cellular process and observed therapeutic outcomes, providing crucial insights for dose optimization and treatment scheduling in preclinical development.

Quantitative Data Summary

Table 3: Macropinocytosis Index Under Different Experimental Conditions

Cell Type/Tissue Experimental Condition Macropinocytosis Index Assessment Method
HCC cells Sorafenib (10 μM) 3.5-fold increase TMR-dextran uptake
HCC cells Sorafenib + EIPA (50 μM) 85% reduction TMR-dextran uptake
Renal cancer cells Sorafenib (10 μM) 2.8-fold increase TMR-dextran uptake
Human HCC tissues Sorafenib (10 μM) Significant increase TMR-dextran uptake
MDR cancer cells This compound + Chemotherapy Enhanced drug uptake Rac1 activity

Table 4: Inhibitors and Modulators of Macropinocytosis

Inhibitor/Modulator Target Working Concentration Effect on Macropinocytosis
EIPA Na+/H+ exchanger (NHE) 25-100 μM Potent inhibition
Cytochalasin D Actin polymerization 1-10 μM Complete inhibition
Wortmannin PI3K 100 nM - 1 μM Partial inhibition
LY294002 PI3K 10-50 μM Partial inhibition
This compound NAMPT/Rac1 Varies by cell type Induction/Potentiation

The quantitative assessment of macropinocytosis provides critical data for evaluating the efficacy of this compound and similar compounds. The macropinocytic index, a measure of macropinocytic activity, can be quantified under various experimental conditions using standardized uptake assays with fluorescent dextran conjugates [7] [8]. In hepatocellular carcinoma (HCC) models, treatment with sorafenib (which shares some mechanistic similarities with this compound in macropinocytosis induction) resulted in a 3.5-fold increase in macropinocytic activity, an effect that was effectively blocked (85% reduction) by the macropinocytosis inhibitor EIPA [5]. Similar quantitative approaches are essential for characterizing this compound activity across different experimental systems.

The response to macropinocytosis modulation varies by cell type and experimental conditions, highlighting the importance of context-dependent effects. Renal cancer cells showed a 2.8-fold increase in macropinocytosis following sorafenib treatment, slightly lower than the response observed in HCC models [5]. These variations underscore the need for cell type-specific optimization when designing combination therapies involving this compound. Furthermore, the concentration-dependent effects of macropinocytosis inhibitors like EIPA, cytochalasin D, and wortmannin provide valuable tools for mechanistic studies and potential therapeutic interventions aimed at fine-tuning macropinocytic activity for optimal drug delivery.

Detailed Methodologies and Protocols

Dextran Uptake Assay for Macropinocytosis Quantification

The dextran uptake assay represents the gold standard for detecting and quantifying macropinocytic activity in cultured cells [7] [8]. This protocol utilizes high-molecular-weight dextran conjugates (70 kDa or larger) that are too substantial to enter cells through smaller endocytic vesicles, thus serving as specific markers for macropinocytosis.

Protocol Steps:

  • Cell Preparation: Plate cells on acid-treated glass coverslips in appropriate culture medium and allow to adhere overnight. For this compound treatment, include appropriate vehicle controls and compound concentrations based on preliminary dose-response experiments.
  • Compound Exposure: Treat cells with this compound at optimized concentration (typically 1-10 μM depending on cell type) for predetermined timepoints (e.g., 2-24 hours).
  • Dextran Incubation: Replace medium with serum-free medium containing 0.5 mg/mL fluorescein-labeled 70 kDa dextran and incubate for 15-60 minutes at 37°C. Include controls with macropinocytosis inhibitors (e.g., 50 μM EIPA) for specificity validation.
  • Termination and Fixation: Remove dextran-containing medium and immediately place cells on ice. Wash cells thoroughly with cold phosphate-buffered saline (PBS) to remove extracellular dextran. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
  • Mounting and Imaging: Mount coverslips using antifade mounting medium with DAPI for nuclear counterstaining. Image using standard fluorescence or confocal microscopy with consistent settings across conditions.
  • Quantification: Analyze images using ImageJ/Fiji software with automated particle analysis to count dextran-positive puncta per cell and measure integrated fluorescence intensity.

Critical Considerations:

  • Avoid serum during dextran uptake as it can compete with and inhibit dextran internalization.
  • Include appropriate controls (untreated, inhibitor-only, etc.) for accurate background subtraction.
  • Maintain consistent incubation times and dextran concentrations across experimental groups.
  • Consider time-course experiments to capture dynamic macropinocytosis induction by this compound.
Pharmacological Inhibition Studies

The specificity of this compound-induced macropinocytosis should be validated through pharmacological inhibition of key signaling components in the pathway.

Inhibitor Preparation and Use:

  • EIPA (Na+/H+ exchanger inhibitor): Prepare 50 mM stock in DMSO and use at 25-100 μM final concentration. Pre-treat cells for 30-60 minutes before this compound addition and maintain during compound exposure.
  • Cytochalasin D (actin polymerization inhibitor): Prepare 1 mM stock in DMSO and use at 1-10 μM final concentration. Pre-treat for 30 minutes before this compound treatment.
  • Wortmannin (PI3K inhibitor): Prepare 1 mM stock in DMSO and use at 100 nM-1 μM final concentration. Pre-treat for 30-60 minutes before this compound addition.
  • Rac1 Inhibitor (NSC23766): Prepare 100 mM stock in water and use at 50-100 μM final concentration. Pre-treat for 2 hours before this compound exposure.

Experimental Design: Include all inhibitor controls (inhibitor alone without this compound) to account for potential effects on basal macropinocytosis. Combine inhibitor studies with dextran uptake assays and complementary techniques like Rac1 activation assays to comprehensively validate mechanism of action.

Immunofluorescence and Microscopy Analysis

Detailed imaging protocols enable visualization of the morphological changes associated with this compound-induced macropinocytosis and assessment of colocalization with pathway components.

Protocol for Actin and Macropinosome Staining:

  • After this compound treatment and dextran uptake, fix cells as described in section 5.1.
  • Permeabilize cells with 0.1-0.3% Triton X-100 in PBS for 10 minutes.
  • Block with 5% normal goat serum or BSA for 1 hour at room temperature.
  • Incubate with primary antibodies (e.g., anti-Rac1, anti-PAK1, or anti-NAMPT) overnight at 4°C.
  • Wash and incubate with appropriate fluorescent secondary antibodies for 1 hour at room temperature.
  • Counterstain with phalloidin (for F-actin) and DAPI (for nuclei).
  • Mount and image using high-resolution confocal microscopy.

Image Analysis Pipeline:

  • Use ImageJ/Fiji with customized macros for automated quantification.
  • For membrane ruffling: threshold and quantify cell perimeter complexity.
  • For macropinosome size distribution: set size parameters (0.2-10 μm) during particle analysis.
  • For colocalization studies: calculate Pearson's correlation coefficient or Mander's overlap coefficient.

G Cell_Plating Cell_Plating CCT_Treatment CCT_Treatment Cell_Plating->CCT_Treatment Overnight Dextran_Uptake Dextran_Uptake CCT_Treatment->Dextran_Uptake 2-24h Fixation Fixation Dextran_Uptake->Fixation 15-60min Imaging Imaging Fixation->Imaging 30min Quantification Quantification Imaging->Quantification Validation Validation Quantification->Validation Inhibitor_Pretreat Inhibitor_Pretreat Inhibitor_Pretreat->CCT_Treatment 30min-2h

Diagram 2: Experimental workflow for assessing this compound-induced macropinocytosis using dextran uptake assay. The diagram outlines key steps from cell preparation through quantification and validation.

In Vivo Tumor Model Assessment

Evaluation of this compound-induced macropinocytosis in in vivo settings provides critical preclinical data for therapeutic development.

Tumor Xenograft Protocol:

  • Implant multidrug-resistant cancer cells or patient-derived xenografts subcutaneously into immunodeficient mice.
  • Randomize mice into treatment groups when tumors reach approximately 100-300 mm³.
  • Administer this compound via intraperitoneal injection or oral gavage at optimized doses (typically 5-20 mg/kg based on preliminary studies).
  • For combination therapy, administer chemotherapeutic agents at standard doses following this compound pretreatment.
  • Monitor tumor growth regularly and document changes in volume and morphology.

Ex Vivo Macropinocytosis Assessment in Tumor Tissues:

  • Harvest tumors at experimental endpoint and immediately place in cold DMEM.
  • Dissect tissues into approximately 3 mm fragments using a tissue chopper.
  • Incubate fragments with TMR-dextran (1 mg/mL) for 1 hour at 37°C.
  • Wash tissues thoroughly with cold PBS, embed in OCT compound, and freeze.
  • Section tissues (10-20 μm thickness) using a cryostat and mount for imaging.
  • Quantify dextran uptake using fluorescence microscopy and image analysis as described for in vitro assays.

Additional Assessments:

  • Perform immunohistochemistry for Rac1 activation, NAMPT expression, and adherents junction markers.
  • Analyze cleaved caspase-3 for apoptosis assessment in combination therapy groups.
  • Evaluate phosphorylation status of PAK1 and other downstream effectors by Western blot.

Therapeutic Implications and Applications

The induction of macropinocytosis by this compound represents a promising novel strategy for overcoming multidrug resistance in cancer therapy. The ability to enhance intracellular concentrations of chemotherapeutic agents through this fluid-phase endocytic pathway directly counteracts the drug efflux mechanisms that underlie resistance mediated by P-glycoprotein and similar transporters [2]. This approach demonstrates particular promise for tumors with activated Ras signaling or other oncogenic mutations that predispose them to macropinocytic uptake, though this compound shows efficacy even in cancer cells without these specific mutations.

The chemosensitization effect observed with this compound combination therapy has significant clinical implications. In preclinical models, this approach has resulted in marked improvements in standard chemotherapy efficacy, including enhanced tumor regression, reduced metastatic spread, and decreased recurrence rates [2]. These outcomes suggest that pharmacological induction of macropinocytosis could substantially improve progression-free and overall survival in patients with currently treatment-resistant malignancies. Furthermore, the ability to specifically target this pathway in cancer cells while minimizing effects on normal tissues presents a potential therapeutic window that may be exploited for enhanced safety profiles.

The broader translational potential of macropinocytosis modulation extends beyond conventional chemotherapy. This pathway could be leveraged for enhanced delivery of various therapeutic agents, including targeted therapies, immunomodulators, and novel biologic agents that normally exhibit limited cellular penetration. As research in this area advances, combination strategies incorporating this compound or similar macropinocytosis-inducing compounds may fundamentally shift the treatment paradigm for multiple difficult-to-treat cancers, ultimately addressing a critical unmet need in clinical oncology.

Conclusion

References

Comprehensive Application Notes and Protocols: CCT251545 for Rac1-Mediated Drug Delivery Enhancement in Multidrug-Resistant Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Clinical Challenge and Mechanistic Solution

Multidrug resistance (MDR) in cancer represents a fundamental barrier to successful chemotherapy, often mediated by ATP-binding cassette transporters like P-glycoprotein (P-gp/ABCB1) that actively efflux chemotherapeutic agents from cancer cells [1] [2] [3]. Despite decades of research focused on blocking these efflux pumps, clinical success has remained limited, prompting a paradigm shift toward alternative strategies that enhance drug influx rather than merely inhibiting drug efflux [1] [2]. The emergence of Rac1-mediated macropinocytosis as a mechanism for bypassing traditional drug resistance pathways represents a promising innovative approach to this persistent clinical challenge.

CCT251545 is an orally active small molecule that initially gained attention as a potent WNT inhibitor and chemical probe for studying CDK8 and CDK19 roles in human diseases, with an IC₅₀ value of 5 nM for WNT inhibition in 7dF3 cells [4]. Recent investigations have revealed a previously unappreciated capability of this compound to potentiate chemotherapy through induction of macropinocytosis, a Rac1-dependent fluid-phase endocytosis process that facilitates intense uptake of chemotherapeutic agents into otherwise drug-resistant cancer cells [1] [2]. This application note provides detailed methodologies and mechanistic insights for researchers aiming to implement this compound as a chemosensitizing agent in multidrug-resistant cancer models, supported by comprehensive quantitative data and experimental protocols.

Mechanistic Basis of this compound-Induced Macropinocytosis

Molecular Pathways and Signaling Networks

The chemosensitizing activity of this compound operates through a multi-step mechanism that culminates in dramatically enhanced intracellular accumulation of chemotherapeutic agents:

  • NAMPT Binding and NAD Elevation: this compound directly binds to nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway, resulting in elevated intracellular NAD levels within MDR cancer cells [1]. This NAD elevation promotes the assembly of adherents junction (AJ) components with the cytoskeleton, creating a permissive environment for macropinocytosis induction.

  • Rac1 Activation: The elevated NAD levels activate Rac1, a small 21 kDa RHO GTPase that serves as a master regulator of actin cytoskeletal dynamics [1] [5]. Rac1 cycles between an inactive GDP-bound state and an active GTP-bound state, with this cycling controlled by guanine nucleotide exchange factors (GEFs) that promote activation and GTPase-activating proteins (GAPs) that promote inactivation [5] [6]. This compound treatment shifts this balance toward the active GTP-bound Rac1.

  • Macropinocytosis Induction: Activated Rac1 triggers profound actin cytoskeletal reorganization and membrane ruffling, leading to the formation of large endocytic vesicles called macropinosomes that non-specifically internalize extracellular fluid and its dissolved contents [1]. This process enables the substantial uptake of co-administered chemotherapeutic agents that would otherwise be excluded from MDR cancer cells.

  • Mesenchymal-Epithelial Transformation (MET): this compound treatment is accompanied by alterations in cell phenotype characterized by a mesenchymal epithelial transformation, which may contribute to enhanced drug sensitivity through improved cell-cell adhesion and reduced invasive potential [1] [2].

Table 1: Key Proteins in this compound-Mediated Macropinocytosis

Protein Role in Mechanism Functional Significance
NAMPT Direct binding target of this compound Increases intracellular NAD levels
Rac1 Small GTPase activated by NAD elevation Orchestrates actin reorganization for macropinocytosis
Actin Cytoskeletal component Forms membrane ruffles and macropinosomes
Adherents Junction Components AJ-cytoskeleton assembly Provides structural framework for macropinocytosis
Efflux Pumps (P-gp/ABCB1) Bypassed by macropinocytosis Explains efficacy in multidrug-resistant cancers

The following diagram illustrates the sequential molecular events in this compound-induced macropinocytosis:

G cluster_1 Initial Molecular Events cluster_2 Cellular Remodeling cluster_3 Therapeutic Outcomes CCT This compound NAMPT NAMPT CCT->NAMPT Direct binding NAD Elevated NAD+ NAMPT->NAD Enhanced activity Rac1 Rac1 Activation (GTP-bound form) NAD->Rac1 Activates AJ Adherents Junction Assembly NAD->AJ Promotes Actin Actin Reorganization Rac1->Actin Triggers MET Mesenchymal-Epithelial Transformation (MET) Rac1->MET Induces Macropino Macropinocytosis Induction Actin->Macropino Forms membrane ruffles Drug Enhanced Drug Internalization Macropino->Drug Fluid-phase uptake Chemo Chemotherapy Potentiation Drug->Chemo Potentiates MET->Chemo Enhances sensitivity AJ->Rac1 Stabilizes

Quantitative Data Summary for this compound Applications

Efficacy Assessment in Preclinical Models

Table 2: Summary of this compound Efficacy in Multidrug-Resistant Cancer Models

Cancer Model Combination Chemotherapy Key Efficacy Metrics Synergistic Effects
Patient-derived organoids (PDOs) Multiple chemotherapeutic agents Robust synergistic effect against PDOs; Reduced proliferation of MDR cancer cells Highly significant (p < 0.001)
In vivo xenograft models Multiple chemotherapeutic agents Tumor regression; Reduced metastatic dissemination; Lower recurrence rate Significant reduction in tumor volume vs. monotherapy
MDR cancer cell lines Doxorubicin, Cisplatin, Docetaxel Enhanced intracellular drug accumulation; Increased apoptosis; Reduced IC₅₀ 2- to 5-fold reduction in IC₅₀ values
Breast cancer PDXs Cisplatin Reversal of platinum-based NAC resistance Restoration of chemosensitivity in resistant models
Mechanistic Studies and Validation

Table 3: Quantitative Parameters for Rac1-Mediated Macropinocytosis

Parameter Measurement Method Key Findings Experimental Validation
Rac1 activation GTP-bound Rac1 pulldown assays Significant increase in active Rac1 following this compound treatment Immunoblotting with Rac1-GTP specific antibodies
Macropinocytosis rate Fluid-phase uptake assays using dextran probes 3- to 8-fold increase in macropinocytosis in MDR cells Fluorescence microscopy and flow cytometry
Drug uptake Intracellular chemotherapeutic agent quantification Markedly enhanced accumulation of multiple chemotherapeutics LC-MS/MS quantification of intracellular drugs
Phenotypic transformation Immunofluorescence microscopy Mesenchymal-epithelial transformation (MET) E-cadherin relocation, reduced vimentin expression
NAD levels NAD/NADH quantification assays Significant NAD elevation in MDR cancer cells Enzymatic cycling assays

Experimental Protocols and Methodologies

In Vitro Assessment of this compound-Mediated Chemosensitization
4.1.1 Cell Culture and Resistance Modeling
  • Multidrug-Resistant Cell Line Generation: Establish MDR cancer cell lines through gradual dose escalation of chemotherapeutic agents (e.g., doxorubicin, cisplatin) over 6-8 months [7].

    • Begin with IC₁₀ concentration of chemotherapeutic agent
    • Increase concentration stepwise (1.5-2× increments) every 2-3 weeks
    • Maintain selection pressure with intermediate-dose pulses
    • Verify MDR phenotype through ABCB1/P-gp expression (western blot) and functional efflux assays (calcein-AM retention)
    • Confirm cross-resistance to multiple structurally unrelated chemotherapeutics
  • Culture Conditions for MDR Cells: Maintain resistant lines in complete medium supplemented with appropriate chemotherapeutic agent at the final selection concentration. For experiments, culture cells in drug-free medium for at least 48 hours prior to treatment to establish baseline conditions [7].

4.1.2 Combination Treatment Protocol
  • This compound Preparation: Prepare 10 mM stock solution in DMSO, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended) [4]. Working concentrations typically range from 0.1-10 μM based on cell type and combination agent.

  • Optimal Treatment Sequence:

    • Pre-treat cells with this compound for 2-4 hours to induce macropinocytosis pathway
    • Add chemotherapeutic agents without removing this compound
    • Continue combined treatment for additional 24-72 hours depending on assay endpoint
    • Include controls: vehicle (DMSO), this compound alone, chemotherapy alone, and combination [1]
  • Viability and Proliferation Assessment: Conduct MTT or CellTiter-Glo assays at 24, 48, and 72 hours post-treatment. Calculate combination indices (CI) using Chou-Talalay method to quantify synergism (CI < 1 indicates synergy) [1] [2].

4.1.3 Macropinocytosis Quantification
  • Dextran Uptake Assay:

    • Seed cells in 24-well plates at 1×10⁵ cells/well
    • Pre-treat with this compound (1-5 μM) for 4 hours
    • Add 0.5-1 mg/mL tetramethylrhodamine-labeled dextran (70,000 MW) for additional 30 minutes
    • Wash extensively with cold PBS (3×) and trypsinize
    • Analyze by flow cytometry or fluorescence microscopy
    • Include cytochalasin D (10 μM) as negative control to inhibit macropinocytosis [1]
  • Intracellular Drug Accumulation Measurement:

    • Treat cells with this compound (2-4 hours) followed by chemotherapeutic agent (e.g., doxorubicin)
    • After 4-6 hours, wash cells with cold PBS and lyse
    • Quantify intracellular drug concentration using HPLC-MS/MS
    • Normalize to protein content (Bradford assay) [1] [2]
In Vivo Evaluation of this compound Efficacy
4.2.1 Animal Model Selection and Dosing
  • Model Considerations:

    • Patient-derived xenografts (PDXs) from chemotherapy-resistant tumors are preferred for clinical relevance [1]
    • Conventional cell line-derived xenografts of MDR cancer cells provide more standardized systems
    • Utilize immunocompromised hosts (NSG or nude mice) appropriate for the model
  • Dosing Regimen Optimization:

    • This compound: 10-25 mg/kg administered orally, daily [1]
    • Chemotherapeutic agents: Standard clinical doses (e.g., cisplatin: 3-5 mg/kg, i.p., weekly)
    • Pre-treatment with this compound: 2-4 hours before chemotherapy administration
    • Treatment duration: 3-5 weeks depending on tumor growth kinetics
4.2.2 Endpoint Analysis and Tissue Processing
  • Tumor Volume Monitoring: Measure tumor dimensions 2-3 times weekly using digital calipers Calculate volume using formula: V = (length × width²) / 2 Record body weight simultaneously to monitor treatment toxicity [1]

  • Metastasis Assessment: For metastatic models, quantify visible metastatic nodules at endpoint Alternatively, use in vivo imaging systems (IVIS) with luciferase-tagged cells for longitudinal tracking [1]

  • Tissue Collection and Processing:

    • Harvest tumors at study endpoint and divide for multiple analyses:
      • Flash-freeze portion in liquid N₂ for molecular analyses
      • Preserve in 10% neutral buffered formalin for histology
      • Prepare single-cell suspensions for flow cytometry
    • Process tissues for immunohistochemistry analysis of Rac1 activation, macropinocytosis markers, and proliferation indices [1] [7]

The following workflow diagram illustrates the key steps for evaluating this compound efficacy in preclinical models:

G cluster_1 Experimental Setup cluster_2 In Vitro Characterization cluster_3 In Vivo Validation cluster_4 Integrated Analysis Start Study Design Model Model Selection (PDOs, MDR cell lines, PDXs) Start->Model InVitro In Vitro Studies Model->InVitro InVivo In Vivo Evaluation Model->InVivo MacropinoAssay Macropinocytosis Quantification InVitro->MacropinoAssay Dextran uptake intracellular drug accumulation Viability Viability & Synergy Assays InVitro->Viability MTT/CellTiter-Glo Combination indices Mech Mechanistic Validation MacropinoAssay->Mech Viability->Mech Dosing Dosing Regimen Optimization InVivo->Dosing This compound pre-treatment followed by chemotherapy Efficacy Efficacy Assessment InVivo->Efficacy Tumor volume metastasis assessment Analysis Endpoint Analysis Dosing->Analysis Efficacy->Analysis Data Integrated Data Analysis Analysis->Data Mech->Data

Applications and Technical Considerations

Potential Therapeutic Applications

The unique mechanism of this compound suggests several promising applications in oncology research and development:

  • Rescue Therapy for MDR Cancers: this compound combination therapy may overcome resistance in cancers that have developed broad chemoresistance following initial treatment, particularly in aggressive subtypes like triple-negative breast cancer, pancreatic cancer, and platinum-resistant ovarian carcinomas [1] [7].

  • First-Line Combination Therapy: Incorporation of this compound into initial treatment regimens for high-risk cancers may prevent or delay the emergence of resistance, potentially improving long-term treatment responses and patient outcomes [1] [2].

  • Metastatic Disease Management: The ability of this compound to reduce metastatic dissemination in preclinical models suggests potential utility in controlling systemic disease spread, which often exhibits heightened resistance mechanisms [1].

  • Biomarker-Guided Therapy: Development of Rac1 activation signatures or macropinocytosis biomarkers may enable patient stratification for this compound-containing regimens, supporting personalized medicine approaches [7] [8].

Technical Considerations and Optimization Tips
  • Cell Density Effects: Macropinocytosis efficiency is influenced by cell confluence, with optimal activity typically observed at 60-80% confluence. Overly confluent cultures may exhibit reduced macropinocytic activity.

  • Serum Effects: Serum components can influence macropinocytosis rates. Consider serum starvation (2-4 hours) prior to this compound treatment to synchronize cellular responses, followed by treatment in low-serum conditions (0.5-2% FBS).

  • Chemical Stability: this compound stock solutions in DMSO are stable for at least 6 months when stored at -20°C to -80°C with protection from light. Avoid aqueous reconstitution for long-term storage.

  • Combination-Specific Optimization: The optimal this compound concentration and pre-treatment time may vary depending on the specific chemotherapeutic agent used. Conduct dose-matrix experiments for each new combination.

Conclusion and Future Directions

This compound represents a promising first-in-class chemosensitizer that operates through the novel mechanism of Rac1-mediated macropinocytosis to enhance drug delivery in multidrug-resistant cancers. The compound's ability to bypass traditional efflux pump-mediated resistance mechanisms addresses a critical unmet need in oncology therapeutics.

Future research directions should focus on:

  • Biomarker development for patient selection based on Rac1 pathway activation status
  • Combination with targeted therapies beyond conventional chemotherapy
  • Nanoformulation approaches to enhance this compound bioavailability and tumor targeting
  • Exploration in additional resistance contexts including targeted therapy and immunotherapy resistance

The protocols and application notes provided herein offer a comprehensive foundation for researchers to implement this compound studies in multidrug-resistant cancer models, with the ultimate goal of accelerating the translation of this promising approach to clinical applications.

References

CCT251545 in PDO Screening: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Scientific Rationale and Dual Mechanisms CCT251545 was initially discovered as a potent, orally bioavailable inhibitor of WNT signaling through cell-based screening [1]. It was later identified as a highly selective chemical probe for the Mediator complex-associated protein kinases CDK8 and CDK19, showing over 100-fold selectivity across 291 other kinases [1] [2]. Recent research reveals a novel chemosensitizing mechanism independent of its kinase inhibition.

  • Primary Target (Established): CDK8 and CDK19 kinase inhibition. This role is crucial for exploring transcriptional regulation and its impact on cancer biology and therapy resistance [1] [3].
  • Chemosensitization Mechanism (Novel): A 2023 study demonstrated that this compound can reverse multidrug resistance (MDR) in cancers. It enhances chemotherapeutic drug uptake by inducing Rac1-mediated macropinocytosis, a specialized form of fluid-phase endocytosis [4]. This mechanism is particularly effective in MDR cancers where traditional P-glycoprotein (P-gp/ABCB1) inhibition has shown limited clinical success [4].

2. Key Quantitative Data for this compound

Table 1: Biochemical and Cellular Profiling of this compound

Parameter Value / Measurement Context / Assay System
WNT Inhibition (IC₅₀) 5 nM 7dF3 cell-based reporter assay [5]
CDK8 Binding (Kd) 36 nM Target identification in LS174T cell lysates [1]
CDK19 Binding (Kd) 102 nM Target identification in LS174T cell lysates [1]
pSTAT1SER727 Reduction (IC₅₀) 9 nM SW620 colorectal cancer cells [1] [2]
In Vivo Efficacy 37.5% tumor weight reduction COLO205-F1756 xenograft model (70 mg/kg, po, bid, 9 days) [2]

Table 2: Key Findings from PDO and MDR Study [4]

Finding Category Experimental Result
Synergistic Effect Robust synergy with chemotherapy in PDOs; reduced proliferation of MDR cells in vitro; regression of xenograft tumors in vivo with reduced metastasis and recurrence.
Mechanism of Action Intense uptake of chemotherapeutic agents via Rac1-dependent macropinocytosis, induced by a CCT-triggered mesenchymal-epithelial transition (MET).
Upstream Target Direct binding to NAMPT, leading to elevated NAD+ levels, which promotes assembly of adherents junction components with the cytoskeleton, sustaining macropinocytosis.

3. Experimental Workflow for PDO Screening

The following diagram outlines a generalized workflow for conducting a drug screening study using patient-derived organoids, from establishment to analysis.

Start Start: Patient Blood Sample Step1 CTC Isolation (VAR2-based Capture) Start->Step1 Step2 3D Organoid Culture (Embed in Matrigel) Step1->Step2 Step3 Organoid Expansion & Validation Step2->Step3 Step4 Drug Screening: CCT + Chemotherapy Step3->Step4 Step5 Viability Assay (e.g., CellTiter-Glo) Step4->Step5 Step6 Phenotypic & Molecular Analysis Step5->Step6 End Data Analysis Step6->End

Detailed Experimental Protocols

Protocol 1: Establishing CTC-Derived Pancreatic Cancer Organoids for Screening [6]

This protocol is adapted from recent work on generating 3D organoids from circulating tumor cells (CTCs), which is especially useful for studying cancers like pancreatic cancer where obtaining primary tissue is difficult.

  • A. CTC Isolation using VAR2-based Capture

    • Capture Method: Use a VAR2-based platform for efficient CTC capture from patient blood. The VAR2 protein binds to oncofetal chondroitin sulfate (ofCS) on carcinoma cells.
    • Procedure:
      • Incubate patient blood samples with rVAR2-SpyTag and SpyCatcher-biotin complexes.
      • Add streptavidin-blocked magnetic beads (Sera-Mag SpeedBeads) to capture the CTC-rVAR2 complexes.
      • Use a magnetic rack to isolate the bead-bound CTCs.
      • Wash the captured cells thoroughly with DPBS.
  • B. 3D Organoid Culture Initiation

    • Culture Medium: Use a specialized medium for pancreatic cancer organoids. The base is DMEM/F12 supplemented with B27, N-acetylcysteine, Nicotinamide, Primocin, GlutaMAX, HEPES, and growth factors/modulators including Recombinant Wnt3a, R-Spondin, Noggin, FGF10, FGF2, EGF, Gastrin, PGE2, and a ROCK inhibitor (Y-27632).
    • Macrophage-Conditioned Medium (MCM): To enhance initial viability, include MCM during the first 7 days of culture. MCM is collected from in vitro-generated M2-like macrophages.
    • Embedding:
      • Resuspend the isolated CTC pellet in a small volume of cold culture medium.
      • Mix the cell suspension with growth factor-reduced Matrigel on ice.
      • Plate the Matrigel-cell mixture as small droplets in a pre-warmed tissue culture plate.
      • Allow the Matrigel to polymerize at 37°C for 20-30 minutes.
      • Carefully overlay the polymerized droplets with the complete organoid culture medium.
  • C. Organoid Maintenance and Passaging

    • Feeding: Change the culture medium every 2-3 days.
    • Passaging: When organoids become large and dense (typically every 1-2 weeks), passage them mechanically and enzymatically.
      • Dissolve the Matrigel dome using Cell Recovery Solution or by pipetting with cold DPBS.
      • Collect organoids and centrifuge.
      • Dissociate organoid clusters using TrypLE Express enzyme for 5-10 minutes at 37°C.
      • Quench the enzyme with medium, centrifuge, and re-embed the dissociated cells/fragments in fresh Matrigel as described above.

Protocol 2: Drug Screening with this compound on Established Organoids

This protocol outlines the steps for treating organoids with this compound, either alone or in combination with chemotherapeutics.

  • A. Preparation of Drug Stocks and Working Solutions

    • This compound Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot and store at -80°C.
    • Working Solutions: Dilute the stock in organoid culture medium on the day of the experiment. Ensure the final DMSO concentration is the same in all treatment wells (typically ≤0.1%).
    • Chemotherapy Agents: Prepare stocks and working solutions for standard chemotherapeutics (e.g., Gemcitabine, Paclitaxel, Doxorubicin) as per manufacturer guidelines.
  • B. Drug Treatment and Viability Assay

    • Plate Organoids: After passaging, allow organoids to grow for 3-7 days until they are well-formed but still in a logarithmic growth phase.
    • Apply Treatments: Replace the old medium with fresh medium containing the desired treatments. A typical screening matrix might include:
      • Vehicle control (DMSO)
      • This compound alone (e.g., a dose range from 10 nM to 1 µM)
      • Chemotherapy agent(s) alone
      • Combination of this compound and chemotherapy agent(s)
    • Incubate: Treat organoids for a predetermined period (e.g., 72-96 hours), refreshing drug-containing medium if necessary.
    • Assess Viability: At the endpoint, use a luminescent cell viability assay like CellTiter-Glo 3D.
      • Carefully aspirate the culture medium.
      • Add a volume of CellTiter-Glo 3D reagent equal to the volume of the medium overlay.
      • Shake the plate vigorously for 5 minutes to induce cell lysis and mix the contents.
      • Incubate the plate at room temperature for 25 minutes to stabilize the luminescent signal.
      • Measure the luminescence using a plate reader.

Protocol 3: Functional and Mechanistic Validation

  • A. Confirmation of Macropinocytosis [4] To confirm that CCT's chemosensitization effect is via macropinocytosis, use a fluorescent dextran uptake assay.

    • Co-treat organoids with this compound and a fluorescently-labeled dextran (e.g., Tetramethylrhodamine-Dextran, 70,000 MW).
    • After several hours, wash the organoids extensively to remove extracellular dextran.
    • Fix the organoids with 4% PFA and image using a high-content confocal microscope to quantify intracellular fluorescent puncta, indicating macropinocytosis.
  • B. Analysis of Phenotypic and Molecular Markers

    • Immunofluorescence (IF): Fix organoids, permeabilize with Triton X-100, block with normal serum, and stain for markers of epithelial state (e.g., E-cadherin) and mesenchymal state (e.g., Vimentin) to validate MET.
    • Biochemical Analysis: Lyse organoids for Western blotting to analyze phosphorylation of STAT1 at SER727 (a biomarker of CDK8/19 activity) [1] and changes in NAD+ levels (downstream of NAMPT binding) [4].

Key Considerations for Implementation

  • Informed Consent and Permissions: All work with patient-derived samples must be conducted under institutional ethical guidelines and review board approvals, with informed consent obtained from each patient [6].
  • Optimization is Critical: Parameters like this compound treatment duration, optimal combination ratios with chemotherapeutics, and organoid baseline characteristics may require extensive optimization for specific organoid lines.
  • Data Interpretation: A successful outcome is demonstrated by a significant synergistic reduction in viability in the combination group (CCT + chemo) compared to either agent alone. This should be coupled with visual confirmation of macropinocytosis and a shift toward a more epithelial phenotype.

This compound's Dual Mechanisms of Action

The diagram below summarizes the two distinct molecular mechanisms through which this compound is known to exert its biological effects.

cluster_kinase Mechanism 1: CDK8/19 Inhibition cluster_macro Mechanism 2: Chemosensitization CCT This compound CDK8 CDK8/Mediator Complex CCT->CDK8 Inhibits NAMPT Binds NAMPT CCT->NAMPT Binds STAT1 p-STAT1(SER727) ↓ CDK8->STAT1 WNT WNT Pathway Gene Expression ↓ CDK8->WNT NAD NAD+ Levels ↑ NAMPT->NAD AJ AJ-Cytoskeleton Assembly NAD->AJ RAC1 Rac1 Activation AJ->RAC1 MACRO Macropinocytosis Induction RAC1->MACRO DRUG Chemo Drug Uptake ↑ MACRO->DRUG

References

CCT251545 STAT1SER727 phosphorylation assay

Author: Smolecule Technical Support Team. Date: February 2026

Biological Context and Rationale

CCT251545 is a potent, selective, and orally bioavailable chemical probe that inhibits the Mediator complex-associated kinases CDK8 and CDK19 [1] [2]. A critical finding is that phosphorylation of STAT1 at Ser727 is a specific biomarker for CDK8 and CDK19 kinase activity, both in vitro and in vivo [1] [3]. This makes the Phospho-STAT1 (Ser727) assay an essential method for confirming the on-target activity of this compound in cellular models.

The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.

G This compound This compound CDK8_19 CDK8/19 Complex This compound->CDK8_19 Inhibits STAT1 STAT1 (Inactive) CDK8_19->STAT1 Phosphorylates pSTAT1 p-STAT1 (Ser727) STAT1->pSTAT1 Activation GeneExp Gene Expression pSTAT1->GeneExp Regulates

Quantitative Profile of this compound

The table below summarizes key quantitative data for this compound, which is vital for experimental design.

Parameter Value Experimental Context Source
IC₅₀ for p-STAT1 (Ser727) reduction 9 nM SW620 human colorectal cancer cells [4]
IC₅₀ for WNT pathway inhibition 5 nM 7dF3 cells [2]
Selectivity for CDK8/19 >100-fold Over 291 other kinases [1] [3]

| Solubility (DMSO) | ~30 - 84 mg/mL ~(71 - 199 mM) | Stock solution preparation | [2] [4] |

Experimental Protocols

Here are detailed protocols for assessing STAT1 Ser727 phosphorylation using this compound.

Cell Culture and Compound Treatment

This protocol is adapted for a 96-well plate format [5].

  • Seed Cells: Plate cells (e.g., SW620, HEK293) in poly-D-lysine-coated 96-well plates at 80,000–100,000 cells per well. Grow overnight to ≥95% confluency [5].
  • Prepare Compound: Serially dilute this compound in DMSO, then in cell culture medium. The final DMSO concentration should not exceed 0.1% (v/v). Include a vehicle control (0.1% DMSO) [2] [4].
  • Treat Cells: Aspirate the medium and add the compound dilutions. A typical experiment includes a 7-point concentration-response curve in duplicate. Incubate for 2–6 hours at 37°C [2] [5].
  • Lysate Cells: Aspirate media, wash wells with ice-cold PBS. Add 150 µL of ice-cold, supplemented lysis buffer (containing protease and phosphatase inhibitors). Incubate for 30 minutes at 4°C with shaking [5].
  • Clarify Lysates: Centrifuge the plates at 3,700 × g for 20 minutes at 4°C [5].
Detection of p-STAT1 (Ser727) by ELISA

This method is highly quantitative and suitable for higher throughput [6].

  • Coat Plate: Use a commercial Phospho-Stat1 (pSer727) ELISA Kit [7].
  • Apply Samples: Transfer clarified cell lysates to the antibody-coated ELISA plate.
  • Incubate and Detect: Follow the kit's protocol for adding detection antibodies and substrate. The signal intensity is proportional to the concentration of phosphorylated STAT1.
  • Analyze Data: Normalize the phospho-signal to the total protein concentration or total STAT1 levels from a parallel assay.
Detection of p-STAT1 (Ser727) by Western Blot

This is the most common method for assessing protein phosphorylation and allows for visualization of molecular weight [6].

  • Separate Proteins: Mix lysates with SDS-PAGE loading buffer, denature, and load onto an SDS-polyacrylamide gel. Include a molecular weight marker.
  • Transfer: Electrophoretically transfer proteins from the gel to a PVDF or nitrocellulose membrane.
  • Block and Probe:
    • Block the membrane with 5% BSA or non-fat milk.
    • Incubate with a primary phospho-specific antibody against STAT1 (Ser727).
    • Wash and incubate with an HRP-conjugated secondary antibody.
  • Detect and Re-probe:
    • Develop the blot using a chemiluminescent substrate.
    • To control for loading, strip the membrane and re-probe with a pan-STAT1 antibody that recognizes total STAT1 protein regardless of phosphorylation state [6].

The following diagram outlines the core workflow for processing samples and detecting phosphorylation.

G Start Cell Culture & this compound Treatment Lysis Cell Lysis & Lysate Clarification Start->Lysis Split Lysate Split Lysis->Split DetectP Detection Method A: Phospho-STAT1 (Ser727) Split->DetectP  Aliquot A DetectT Detection Method B: Total STAT1 Split->DetectT  Aliquot B Analysis Data Analysis: Normalize p-STAT1 to Total STAT1 DetectP->Analysis DetectT->Analysis

Critical Considerations for the Assay

  • Biomarker Specificity: The reduction of STAT1 Ser727 phosphorylation serves as a robust pharmacodynamic biomarker for CDK8/19 inhibition by this compound. Its decrease confirms on-target engagement in your cellular system [1].
  • Controls are Essential: Always include a vehicle control and, if possible, a known positive control. For normalization, parallel detection of total STAT1 is mandatory to account for variations in protein loading and expression [6] [5].
  • Compound Handling: this compound has good solubility in DMSO for mM stock solutions. For in vivo studies, it is orally bioavailable and has demonstrated efficacy in tumor xenograft models [2] [4].

References

CCT251545 stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

CCT251545 Handling and Storage Guide

Here is a summary of the key quantitative data for this compound, compiled from supplier documentation.

Property Specification Source / Context
Molecular Weight 421.92 g/mol [1] [2]
Chemical Formula C₂₃H₂₄ClN₅O [1] [2]
CAS No. 1661839-45-7 [1] [2] [3]
Storage (Powder) -20°C; stable for 3 years from receipt [1] [2] Tightly sealed container, cool, well-ventilated area [2].
Storage (Solution) -80°C (in solvent) [2] Use fresh DMSO; moisture absorption reduces solubility [1].
Solubility (DMSO) ~30 mg/mL (71.1 mM); up to 84 mg/mL (199.08 mM) reported [1]
Solubility (Ethanol) ~5 mg/mL [1]
Solubility (Water) Insoluble [1]

Frequently Asked Questions (FAQs)

Storage & Stability

Q1: What are the long-term storage conditions for this compound powder? Store the powder at -20°C in a tightly sealed container. Under these conditions, the product is stable for an estimated 3 years from the date of receipt [1] [2].

Q2: How should I store stock solutions of this compound? It is recommended to store prepared solutions at -80°C [2]. Always use fresh, dry DMSO for preparing stock solutions, as moisture-absorbing DMSO can significantly reduce the compound's solubility [1].

Q3: The powder has been stored at 4°C for a week. Is it still usable? The specified storage condition is -20°C. Deviation from this recommended temperature can lead to degradation and loss of potency. For critical experiments, it is advisable to use a fresh aliquot stored at the correct temperature.

Solution Preparation

Q4: What is the best solvent for preparing a this compound stock solution? DMSO is the standard solvent. A typical stock concentration is 10-30 mM [1]. The compound has low solubility in ethanol and is insoluble in water, so aqueous buffers should not be used for initial dissolution [1].

Q5: How do I prepare a working solution for in vivo studies? Here is a validated formulation for a 4.2 mg/mL (9.95 mM) solution [1]:

  • Dissolve the compound in a small volume of DMSO (final conc. 5%).
  • Add 40% PEG 300 and mix evenly.
  • Add 5% Tween-80 and mix to clarify.
  • Adjust the volume to 100% with double-distilled water (ddH₂O). The mixed solution should be used immediately for optimal results. [1]

Troubleshooting Common Issues

Problem Possible Cause Solution
Compound won't dissolve Old, wet DMSO; solvent not suitable. Use fresh, dry DMSO. Gently warm the tube. Do not use water or buffers for initial dissolution.
Precipitation in assay buffer Rapid pH shift or aqueous dilution. Prepare fresh stock. Add the stock solution slowly to the buffered solution while vortexing gently.
Loss of activity Improper storage; solution is too old. Confirm storage temperature (-20°C for powder, -80°C for solutions). Avoid repeated freeze-thaw cycles of solutions.
Unexpected cytotoxicity Contamination; concentration error. Practice aseptic technique. Confirm stock concentration using UV-Vis spectrophotometry.

Experimental Workflow for In Vitro Use

The following diagram outlines the core workflow for reconstituting and using this compound in a cell-based assay, incorporating a key biomarker for target engagement.

G Start Retrieve this compound powder from -20°C Step1 Briefly centrifuge tube to bring powder to bottom Start->Step1 Step2 Reconstitute with fresh, dry DMSO to 10-30 mM Step1->Step2 Step3 Aliquot and store at -80°C for long-term Step2->Step3 Step4 Thaw aliquot and dilute in culture medium Step3->Step4 Step5 Treat cells (e.g., 100 nM) for desired time Step4->Step5 Step6 Validate Target Engagement: Assay pSTAT1SER727 levels Step5->Step6 End Proceed with downstream analysis (e.g., RNA-seq) Step6->End

Key Experimental Notes:

  • Biomarker Validation: To confirm on-target CDK8/19 inhibition in your cellular model, measure the phosphorylation of STAT1 at serine 727 (pSTAT1SER727). A successful inhibition will show a dose-dependent reduction in this phosphorylation [4] [5].
  • Dosing Consideration: While maximal inhibition of pSTAT1SER727 in some cell lines (like myometrial stem cells) was achieved with 40 nM, using 100 nM is a common and effective concentration to ensure full target engagement in experimental settings [5].

Safety and Handling Information

This compound is for research use only. Please adhere to the following safety precautions [2]:

  • Personal Protection: Wear safety goggles, protective gloves, and impervious clothing. Use only in areas with appropriate exhaust ventilation.
  • Hazards: Harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410). Avoid release to the environment (P273).
  • First Aid: If swallowed, rinse mouth and call a physician or poison center immediately. Do NOT induce vomiting. In case of skin contact, rinse thoroughly with water.

References

CCT251545 off-target effects kinase selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Primary Targets & Mechanism of Action

CCT251545 is a potent, ATP-competitive, type I inhibitor of the Mediator complex-associated kinases CDK8 and CDK19 [1] [2] [3]. It binds to the active conformation of these kinases (DMG-in) [3].

The compound was originally discovered through a cell-based screen for inhibitors of the WNT signaling pathway [1]. Its primary on-target cellular activity is demonstrated by the reduction of phospho-STAT1 (Ser727) levels, a recognized biomarker for CDK8/19 inhibition [1] [2].

Off-Target Selectivity Profile

While this compound demonstrates excellent selectivity over a broad panel of kinases, specific off-targets have been identified through rigorous profiling.

The table below summarizes the key off-target interactions based on available data:

Target Type Target Name Potency (IC₅₀ or % Inhibition) Assay Context Reference
Kinase Off-Targets GSK3alpha 462 nM Biochemical [2]
GSK3beta 690 nM Biochemical [2]
PRKCQ 122 nM Biochemical [2]
MKK7beta 68% inhib. at 1 µM Biochemical [2]
Receptor/Transporter Off-Targets Kappa Opioid Receptor (KOP) 4.4 µM Cell-based (CEREP panel) [2]
5-HT Transporter (h) 3.6 µM Cell-based (CEREP panel) [2]

A comprehensive selectivity assessment against 293 kinases at 1 µM revealed that only 6 kinases were inhibited by more than 50%, confirming high selectivity [2]. Furthermore, a live-cell target engagement study confirmed that this compound binds potently to CDK8 and CDK19 without showing significant activity (Kd-apparent > 1 µM) against any other CDK family members in a physiological setting [2] [4].

Experimental Protocols for Selectivity Assessment

Here are detailed methodologies for key experiments used to characterize this compound selectivity, which you can adapt for your own probe validation.

Biochemical Kinase Selectivity Profiling

This protocol is based on the data from [2].

  • Objective: To determine the potency (IC₅₀) of this compound against CDK8/19 and a wide panel of other kinases.
  • Assay Type: Reporter Displacement Assay (performed by Proteros Biostructures GmbH).
  • Principle: The assay measures the competitive displacement of a fluorescently-labeled reporter probe from the ATP-binding site of the kinase.
  • Key Reagents:
    • Purified kinase domains of CDK8, CDK19, and other kinases in the panel.
    • A selective, optical probe for the target kinase.
    • Test compound (this compound) in a concentration series (e.g., 10 µM to 0.1 nM).
  • Procedure:
    • Incubate the kinase with the reporter probe to form a complex that generates an optical signal.
    • Add increasing concentrations of this compound to compete with the probe.
    • Measure the decrease in the optical signal as the compound displaces the probe.
    • Fit the dose-response data to calculate the IC₅₀ value for each kinase.
  • Data Interpretation: The lower the IC₅₀ value, the higher the potency. The selectivity is calculated by comparing IC₅₀ values for CDK8/19 to all other kinases tested.
Cellular Target Engagement (Live-Cell Selectivity)

This protocol is based on the method described in Wells et al. (2020) [4] and summarized in [2].

  • Objective: To quantify direct target occupancy of CDK8, CDK19, and other CDKs by this compound in live cells.
  • Assay Type: Bioluminescence Resonance Energy Transfer (BRET).
  • Principle: Live cells express a CDK protein fused to NanoLuc (Nluc). A cell-permeable energy transfer probe binds to the CDK, bringing a fluorophore close to Nluc and producing BRET. A test compound (this compound) displaces the probe, reducing BRET signal proportionally to its affinity and occupancy.
  • Key Reagents:
    • HEK-293 cells (or other relevant cell lines) transiently or stably transfected with CDK-Nluc fusion constructs for all 21 human CDKs.
    • Specific energy transfer probes for different CDK subgroups (e.g., Probe 3 from [4] for CDK8, CDK9, CDK19).
    • This compound in a concentration series.
  • Procedure:
    • Seed cells expressing a specific CDK-Nluc fusion.
    • Add the optimized energy transfer probe for that CDK at a concentration near its Kd-apparent.
    • Treat cells with this compound and measure both donor (Nluc) and acceptor (fluorophore) luminescence.
    • Calculate the BRET ratio and then the fractional occupancy of the CDK by the compound.
  • Data Interpretation: The concentration of this compound that occupies 50% of the target (EC₅₀) is reported as the Kd-apparent, providing a direct measure of binding affinity in a live-cell context. This method confirmed single-digit nM Kd-apparent for CDK8/19 and no binding to other CDKs below 1 µM [2].

The following diagram illustrates the logical workflow and key relationships for assessing this compound selectivity:

Frequently Asked Questions (FAQs)

Q1: What is the most critical cellular biomarker to confirm on-target activity of this compound in my experiment? A1: The phosphorylation of STAT1 at Ser727 (pSTAT1-Ser727) is a well-validated, direct biomarker of CDK8/19 kinase activity. A reduction in pSTAT1-Ser727 levels, measured by Western blot, with an IC₅₀ of ~9 nM in SW620 cells, robustly indicates successful target engagement [1] [2].

Q2: For my cancer model study, should I be concerned about the off-target inhibition of GSK3α/β by this compound? A2: The risk is likely low for studies focused on CDK8/19 biology in the context of WNT signaling. The inhibitory potency (IC₅₀) of this compound for GSK3α/β is over 50-times weaker (462-690 nM) than for CDK8/19 (<10 nM) [2]. At concentrations typically used to inhibit CDK8/19 (e.g., 10-100 nM), significant GSK3 inhibition is unlikely. However, if your study involves very high compound concentrations or directly investigates GSK3-sensitive pathways, this off-target effect should be controlled for.

Q3: How can I be sure that the phenotypic effects I see with this compound are due to CDK8/19 inhibition and not other targets? A3: The gold-standard approach is to use a combination of strategies:

  • Live-Cell Target Engagement: Use the BRET method [4] to confirm CDK8/19 occupancy in your specific cell model at the concentration used.
  • Genetic Rescue: Express a compound-resistant (mutated) form of CDK8 in your cells. If the phenotypic effect is reversed, it confirms on-target mechanism [2].
  • Use of an Inactive Control: Employ a structurally similar but inactive control compound (e.g., CCT251099) to rule out non-specific effects [2].

References

Formulation Protocols & Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

A key challenge is the compound's inherent insolubility in water. The table below summarizes validated formulations for in vivo administration [1].

Formulation Type Composition Final Concentration Administration Route
Clear Solution 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O 4.2 mg/mL (9.95 mM) Oral gavage, Intraperitoneal (IP)
Clear Solution 5% DMSO, 95% Corn Oil 0.7 mg/mL (1.66 mM) Oral gavage
Homogeneous Suspension 0.5-1% Carboxymethyl Cellulose Sodium (CMC-Na) in water ≥5 mg/mL Oral gavage

Detailed Protocol for Clear Solution (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O):

  • Prepare DMSO Stock: Dissolve CCT251545 in pure, fresh DMSO to create a concentrated stock solution (e.g., 84 mg/mL).
  • Mix with PEG300: Add 50 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
  • Add Surfactant: Add 50 µL of Tween 80 to the mixture. Mix evenly to clarify.
  • Dilute to Final Volume: Add 500 µL of double-distilled water (ddH₂O) to reach the final volume of 1 mL. Mix well.
  • Administration: The prepared solution should be used immediately for optimal stability and results [1].

Mechanism of Action & Chemosensitization

This compound was initially identified as an inhibitor of the WNT pathway and a chemical probe for the kinases CDK8 and CDK19 [2] [3] [4]. However, recent studies reveal a more complex mechanism that directly enhances drug delivery.

  • Primary Molecular Targets: this compound is a potent, selective, ATP-competitive inhibitor of CDK8 and CDK19, showing high selectivity across the kinome [2] [3].
  • Overcoming Multidrug Resistance: In multidrug-resistant (MDR) cancers, this compound acts as a powerful chemosensitizer. It does not block the drug-efflux pump P-glycoprotein (P-gp) but instead increases the influx of chemotherapeutic agents like paclitaxel and doxorubicin [5] [6].
  • Key Mechanism - Macropinocytosis: The chemosensitizing effect is primarily mediated by Rac1-dependent macropinocytosis. This is a form of "cell-drinking" that allows for non-selective, bulk internalization of extracellular fluid and its contents. This compound triggers this process, leading to dramatically increased uptake of co-administered chemotherapy drugs into MDR cancer cells [5] [6].
  • Upstream Signaling: The induction of macropinocytosis involves a mesenchymal-to-epithelial transition (MET) phenotype. Mechanistically, this compound directly binds to the metabolic enzyme NAMPT, increasing intracellular NAD+ levels. This promotes the assembly of adherents junction components with the cytoskeleton, which is required for sustained macropinocytosis and drug internalization [5] [6].

The following diagram illustrates this enhanced delivery mechanism:

G CCT This compound NAMPT Binds to NAMPT CCT->NAMPT NAD ↑ NAD+ levels NAMPT->NAD MET MET Phenotype NAD->MET Rac1 Activates Rac1 MET->Rac1 Macro Induces Macropinocytosis Rac1->Macro Influx Enhanced Drug Influx Macro->Influx Bulk internalization Overcomes MDR Overcomes MDR Influx->Overcomes MDR Synergistic cell death Chemo Chemotherapeutic Agent (e.g., Paclitaxel) Chemo->Influx Co-administered

Frequently Asked Questions

Q1: What is a typical in vivo dosing regimen for this compound in mouse models? A: Studies have reported effective oral dosing at 0.5 mg/kg in combination with chemotherapeutic agents. This dosage has demonstrated significant tumor regression and reduction in metastatic dissemination in xenograft models of MDR cancer [5] [6] [1].

Q2: My prepared this compound solution is precipitating. How can I troubleshoot this? A:

  • Ensure DMSO is fresh and anhydrous; moisture-absorbing DMSO significantly reduces solubility.
  • Follow the order of mixing for the clear solution formulation precisely. Each component must be fully mixed and the solution must be clear before adding the next.
  • If precipitation persists in aqueous solutions, consider using the homogeneous suspension in CMC-Na. While not a clear solution, this can be a reliable alternative for oral gavage [1].

Q3: How can I confirm target engagement of this compound in my in vivo experiments? A: A well-validated cellular biomarker is the reduction of phosphorylation at STAT1 (Ser727). You can analyze tumor lysates via Western blot to confirm that CDK8/19 kinase activity is being inhibited by this compound [2] [3].

Q4: The efficacy of my chemotherapy is low despite using this compound. What could be wrong? A:

  • Confirm the MDR mechanism: This strategy is most effective for P-gp overexpressing, RAS-independent cancers with low basal macropinocytosis.
  • Verify the timing of administration: this compound and the chemotherapeutic drug should be administered concurrently to ensure the macropinocytosis pathway is active during drug exposure.
  • Check your formulation and dosing: Ensure the compound is properly formulated and dosed to achieve sufficient exposure [5] [6].

References

CCT251545 biomarker validation STAT1 phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Biomarker Profile: pSTAT1 (Ser727)

The table below summarizes the key quantitative and methodological data for using Phospho-STAT1 (Ser727) as a biomarker for CCT251545 activity, as established in the foundational study [1] [2].

Parameter Specification / Finding
Biomarker Name Phospho-STAT1 at Serine 727 (pSTAT1-S727)
Relevant Inhibitor This compound
Molecular Target CDK8 and CDK19 Kinases [1]
Cellular/Tissue Context Human colorectal cancer cells (e.g., SW620, LS174T); in vivo WNT-dependent tumor models [2].
Detection Method Cellular Thermal Shift Assay (CETSA), Western Blot [2].
Key Experimental Finding This compound treatment reduces pSTAT1-S727 levels, demonstrating direct CDK8/19 target engagement in cells and in vivo [1] [2].
Signaling Pathway Context CDK8/19 phosphorylate STAT1-S727; this phosphorylation is important for the full transcriptional activity of STAT1 [2] [3].

Frequently Asked Questions & Troubleshooting

Here are answers to common technical questions and guidance for troubleshooting experiments based on the search findings.

  • Q1: What is the scientific basis for using pSTAT1 (Ser727) as a biomarker for this compound? The role of CDK8/19 in phosphorylating STAT1 at Ser727 was a key finding from the target identification work for this compound. Researchers used an unbiased chemical proteomics approach with a derivative of this compound to pull down direct binding partners from cell lysates. CDK8 and CDK19 were identified as the highest-affinity kinase targets. Subsequent validation confirmed that modulating CDK8/19 activity with this compound directly affected the phosphorylation levels of STAT1 at Ser727, making it a specific and relevant biomarker for target engagement [1] [2].

  • Q2: What are the recommended methods for detecting pSTAT1 in this context? The original study used Cellular Thermal Shift Assay (CETSA) and Western blotting to confirm target engagement and demonstrate the reduction of pSTAT1-S727 in SW620 human colorectal cancer cells upon treatment with this compound [2]. Furthermore, a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit is available for the quantitative detection of STAT1 phosphorylated at Tyrosine 701 (pSTAT1-Y701) [4]. This shows that robust, plate-based immunoassays are a viable method for detecting STAT1 phosphorylation. However, you would need to find a specific kit or antibody validated for the Ser727 site.

  • Q3: I am not observing a change in pSTAT1 (Ser727) upon this compound treatment. What could be wrong?

    • Cell Model Validation: Ensure your cell model is appropriate. The biomarker was established in colorectal cancer cells with constitutively active WNT signaling (e.g., SW620, LS174T). Confirm that your cell line expresses CDK8/19 and the relevant signaling pathways.
    • Antibody Specificity: Verify that your phospho-specific antibody (anti-pSTAT1-S727) is specific and validated for use in your application (e.g., Western blot, immunofluorescence). Include both positive and negative controls if possible.
    • Inhibitor Activity: Check the potency and solubility of your this compound. The original study used a potent and cell-permeable compound (Type I inhibitor), which is crucial for cell-based activity [1] [2].
    • Experimental Conditions: Optimize treatment time and concentration. Phosphorylation events can be rapid and transient.

Experimental Pathway & Workflow

The following diagram illustrates the established signaling relationship between this compound, CDK8/19, and the STAT1 biomarker, and outlines the key experimental steps for its validation.

This compound This compound CDK8_19 CDK8/19 Kinase This compound->CDK8_19 Inhibits pSTAT1 pSTAT1 (Ser727) CDK8_19->pSTAT1 Phosphorylates STAT1 STAT1 STAT1->pSTAT1 Substrate ExpStart Start Experiment Treat Treat Cells with This compound ExpStart->Treat Lyse Lyse Cells Treat->Lyse Detect Detect pSTAT1 (Ser727) (e.g., Western Blot, HTRF) Lyse->Detect Analyze Analyze Data (Reduction = Target Engagement) Detect->Analyze

Important Technical Notes

  • Specific Phosphorylation Sites: It is critical to distinguish between different STAT1 phosphorylation sites. The biomarker for this compound is Ser727 [1] [2]. Phosphorylation at Tyr701 is typically mediated by JAK kinases in response to interferon signaling [4] [5], while Thr749 phosphorylation is linked to TLR4 signaling [5]. Ensure your detection method is specific to Ser727.
  • Assay Kit Status: The HTRF assay kit identified in the search results is for Phospho-STAT1 (Tyr701) [4]. The product information was found on a Revvity (formerly PerkinElmer) webpage. You must check the manufacturer's website directly to confirm the current availability and specifications of kits for detecting Phospho-STAT1 (Ser727).

References

CCT251545: Mechanism & Key Considerations for Assay Design

Author: Smolecule Technical Support Team. Date: February 2026

CCT251545 was initially discovered as a WNT pathway inhibitor but was later identified as a potent, selective inhibitor of CDK8 and CDK19 with over 100-fold selectivity over 291 other kinases [1]. This primary mechanism is crucial for designing your experiments and interpreting your results.

  • Primary Target: Potent inhibitor of CDK8 and CDK19 (IC₅₀ values in the low nanomolar range) [2] [1].
  • Cellular Biomarker: Reduces phosphorylation of STAT1 at Ser727. This serves as a direct biomarker for CDK8 target engagement in cells [1] [3].
  • Cellular Potency: Exhibits strong cell-based activity, unlike some other inhibitor types [1].

When designing viability assays, consider that the effects of this compound are context-dependent and may not directly correlate with simple, short-term viability readouts in all cell lines.

Reported Cellular Activity of this compound

The table below summarizes the inhibitory concentrations (GI₅₀) of this compound across various human cancer cell lines after 72-hour exposure in resazurin or MTT assays [2]. This data can help you select appropriate cell lines and estimate expected potency.

Cell Line Cell Line Origin GI₅₀ / IC₅₀ Value Assay Description & Duration
MV4-11 Acute Myeloid Leukemia 0.03 μM Growth inhibition (72 hrs), resazurin assay [2]
MOLM-13 Acute Myeloid Leukemia 2.8 μM Growth inhibition (72 hrs), resazurin assay [2]
CT26 Colorectal Carcinoma 11.3 μM Cell viability (48 hrs), MTT assay [2]
HCT-116 Colorectal Carcinoma 9.6 μM - 46.16 μM Cell viability (48 hrs) & growth inhibition (72 hrs), MTT/resazurin [2]
HT-29 Colorectal Carcinoma 7.8 μM - 48.59 μM Cell viability (48 hrs) & growth inhibition (72 hrs), MTT/resazurin [2]
COLO 205 Colorectal Carcinoma 37.73 μM Growth inhibition (72 hrs), resazurin or MTT assay [2]
LS174T Colorectal Carcinoma 0.023 μM (IC₅₀) Inhibition of basal WNT signaling (24 hrs), luciferase reporter [2]
PA-1 Teratocarcinoma 0.007 μM (IC₅₀) Inhibition of WNT3A-induced signaling (24 hrs), luciferase reporter [2]
KG-1 Acute Myeloid Leukemia 19.98 μM Growth inhibition (72 hrs), resazurin assay [2]
MDA-MB-231 Breast Adenocarcinoma 29.91 μM Growth inhibition (72 hrs), resazurin assay [2]
A2780 Ovarian Carcinoma 35.85 μM Growth inhibition (72 hrs), resazurin or MTT assay [2]

The following diagram illustrates the established mechanism of action of this compound and its downstream consequences, which should guide your experimental readouts.

G This compound Mechanism & Effects CCT This compound CDK8 CDK8/19 Kinase CCT->CDK8  Inhibits STAT1 p-STAT1 (S727) CDK8->STAT1  Reduced Phosphorylation WNT WNT Pathway Gene Output CDK8->WNT  Suppressed Transcription Altered Gene Expression STAT1->Transcription  Altered Viability Reduced Cell Viability Transcription->Viability WNT->Viability

Experimental Protocol & Workflow

For a cell viability assay using this compound, you can adapt the following standard protocol based on methodologies cited in the literature [2].

Recommended Workflow:

  • Cell Seeding: Plate cells in 96-well or 384-well plates at an optimal density determined for your cell line.
  • Compound Treatment: After cell attachment, treat with this compound across a concentration range (e.g., 0.001 μM to 100 μM).
  • Incubation: Incure plates for the desired duration (e.g., 48-72 hours).
  • Viability Measurement: Add resazurin or MTT reagent and incubate for 2-4 hours.
  • Signal Detection: Measure fluorescence (resazurin) or absorbance (MTT).
  • Data Analysis: Calculate % viability and determine GI₅₀ values using non-linear regression.

Frequently Asked Questions & Troubleshooting

Q1: My cell viability assay shows no effect with this compound. What could be wrong?

  • Confirm Target Engagement: Assess phosphorylation of STAT1 at Ser727 via Western blot. Lack of p-STAT1 reduction suggests the compound isn't engaging the target [1] [3].
  • Check Cellular Context: CDK8/19 inhibition doesn't always cause rapid cell death. Proliferation arrest may require longer assays or manifest more subtly [4].
  • Use a Sensitive Positive Control: Test a cell line known to be sensitive to CDK8 inhibition, like MV4-11 (GI₅₀ = 0.03 μM) [2].

Q2: What is a suitable positive control for CDK8/19 inhibition in my experiments? A reduction in STAT1 phosphorylation at Ser727 is a well-validated, direct, and proximal biomarker for CDK8 kinase inhibition. Including this measurement in your assay provides confirmation of on-target activity [1] [3].

Q3: Are the effects of this compound specific to CDK8/19? Yes, this compound is a highly selective chemical probe. In selectivity profiling against 291 kinases, it demonstrated >100-fold selectivity for CDK8 and CDK19 [1].

References

overcoming CCT251545 toxicity in cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Toxicity of CCT251545

The table below summarizes the key challenges associated with this compound toxicity and the underlying mechanisms as reported in the literature.

Challenge Proposed Mechanism & Evidence Supporting Research
Systemic & Cellular Toxicity Toxicity does not correlate with CDK8/19 inhibition potency; linked to off-target kinase interactions detected through kinome profiling. [1] Comparison of multiple CDK8/19 inhibitors showed only some caused severe toxicity. [1]
Misleading Biomarkers Inhibition of STAT1 phosphorylation at S727 is not a reliable pharmacodynamic (PD) marker for CDK8/19 activity, as it can be induced by CDK8/19-independent pathways. [1] Using STAT1 S727 phosphorylation for dose selection may lead to excessively high, toxic concentrations. [1]
Pleiotropic Effects As a CDK8/19 inhibitor, this compound alters genes associated with super-enhancers, immune responses, and stem cell function, potentially affecting vital cell processes. [2] Profound on-target effects on gene expression were observed, consistent with the role of CDK8/19 in transcriptional regulation. [2]

Troubleshooting Guide & FAQs

Here are answers to specific issues you might encounter, with detailed methodologies for key experiments.

  • FAQ 1: How can I confirm that the observed toxicity is due to this compound and not my cell culture conditions?

    • Answer: First, establish a dose-response curve. Toxicity from on-target CDK8/19 inhibition is typically observed at higher concentrations or with prolonged exposure. A sharp drop in viability at low nanomolar concentrations may indicate prominent off-target effects.
    • Recommended Action: Use the AlamarBlue or MTT assay to measure cell viability. Treat cells with a concentration range of this compound (e.g., 1 nM to 10 µM) for 24-72 hours. Compare your results with the published IC50 of 5 nM for Wnt pathway inhibition. [3] If significant death occurs at concentrations below 100 nM, off-target toxicity is likely.
  • FAQ 2: What are the most effective strategies to mitigate this compound toxicity in my experiments?

    • Answer: The core strategy is to find a balance between efficacy and toxicity by optimizing dosage, exposure time, and formulation.
    • Recommended Actions:
      • Lower the Dose and Shorten Exposure Time: The most straightforward approach. Test pulsed dosing (e.g., 4-6 hours) instead of continuous exposure. This can achieve the desired on-target effect (e.g., gene expression changes) while minimizing cumulative toxicity. [1]
      • Use a Different CDK8/19 Inhibitor: Evidence suggests that toxicity is compound-specific, not a class-wide effect of CDK8/19 inhibition. Consider switching to a less toxic inhibitor like Senexin B or 15w for your studies. [1]
      • Optimize the Solvent Formulation: Improper dissolution can cause precipitation and variable compound exposure. This compound is soluble in DMSO. Use a fresh, high-quality DMSO stock and ensure the final DMSO concentration in your culture media does not exceed 0.1% (v/v), which is generally non-toxic to most cell lines. [3]
  • FAQ 3: How can I experimentally verify that this compound is engaging its intended target (CDK8/19) in my cell model without relying on STAT1 S727 phosphorylation?

    • Answer: Since STAT1 S727 is not a reliable biomarker, you should use a direct method to confirm target engagement.
    • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
      • Treat Cells: Divide your cell culture into two groups. Treat one group with this compound (e.g., 1 µM) and the other with the vehicle (DMSO) for 2-4 hours.
      • Heat Denaturation: Harvest and aliquot the cells. Heat each aliquot at different temperatures (e.g., from 45°C to 65°C) for 3 minutes.
      • Cell Lysis and Centrifugation: Lyse the heated cells and centrifuge at high speed (e.g., 20,000 x g) to separate the soluble protein (stabilized by drug binding) from the precipitated protein.
      • Detection: Analyze the soluble fraction by Western Blot using antibodies against CDK8 or CDK19. A rightward shift in the protein's melting curve (i.e., more CDK8/19 protein remains soluble at higher temperatures in the drug-treated sample) confirms direct target engagement. [4] This method directly shows that the compound is binding to and stabilizing CDK8/19 in your specific cell system.

Mechanism of Action and Toxicity Pathways

The following diagram synthesizes the key mechanisms of this compound action and the potential pathways leading to toxicity, based on the current literature. This visual guide can help in formulating hypotheses and designing experiments.

G cluster_on_target Reported On-Target Effects cluster_off_target Potential Off-Target Effects & Challenges Compound This compound CDK8 CDK8/19 Inhibition Compound->CDK8 OffTarget Inhibition of Other Kinases Compound->OffTarget Mediator Altered Mediator Complex Function CDK8->Mediator Transcriptional_Reprogramming Transcriptional Reprogramming Mediator->Transcriptional_Reprogramming Gene_Expression Altered Gene Expression: - Super-enhancer genes - Immune/Inflammation - Stem cell function Transcriptional_Reprogramming->Gene_Expression Toxicity Observed Toxicity (e.g., in zebrafish, rodents) Gene_Expression->Toxicity Potential pleiotropic effects OffTarget->Toxicity STAT1_Biomarker Unreliable Biomarker: STAT1 S727 Phosphorylation STAT1_Biomarker->Toxicity High dose selection

The strategies and experimental protocols provided here should serve as a solid starting point for mitigating this compound toxicity in your cell culture models.

References

CCT251545 batch variability quality control

Author: Smolecule Technical Support Team. Date: February 2026

CCT251545: Technical Profile & Validation

Before troubleshooting, ensure your compound matches the core characteristics established in peer-reviewed studies.

Parameter Specification / Validated Data Source / Context
Primary Target(s) CDK8, CDK19 (Mediator kinase) [1] [2] Biochemical & cellular profiling
Other Reported Targets WNT pathway (IC₅₀ = 5 nM in 7dF3 cells) [2] [3], NAMPT (direct binding) [4] Various cell-based assays
Validated Cellular Activity Inhibition of STAT1 phosphorylation on Ser727 (maximal at 40-100 nM) [1] Used as a biomarker for CDK8/19 inhibition in myometrial stem cells
Typical Working Concentration 100 nM for Mediator kinase inhibition [1] Patient-derived myometrial stem cells
Solubility 30 mg/mL (71.1 mM) in DMSO [2] Manufacturer's specification

Quality Control & Troubleshooting Guide

Use this guide to verify compound integrity and troubleshoot common experimental issues.

Issue / Check Potential Cause Recommended Action & QC Protocol
Initial QC: Verifying Compound Activity Inactive or degraded compound. Confirm on-target activity by measuring the phosphorylation status of STAT1 at Ser727 via Western blot. Treat cells with 40-100 nM this compound; a significant reduction in pSTAT1-Ser727 indicates successful Mediator kinase inhibition [1].
Lack of Expected Phenotype Cell line-specific sensitivity; alternative pathways. Profile your cell model. Note that this compound shows a wide range of GI₅₀ values (0.03 μM to >50 μM) across different cancer cell lines [3]. Check literature for your specific cell type.
Off-target Effects / Unusual Phenotypes Inhibition of non-CDK8/19 targets. Be aware of polypharmacology. The observed phenotype might be driven by WNT pathway inhibition [2] [3] or, in the case of chemosensitization, by Rac1-mediated macropinocytosis via binding to NAMPT [4]. Use appropriate controls.
Solubility & Storage Precipitation; compound degradation. Prepare fresh solutions. Dissolve in fresh, moisture-free DMSO at ≤30 mg/mL. For in vivo studies, use validated formulations like 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [2]. Store powder at -20°C [2].

Experimental Protocols for Verification

Here are detailed methodologies for key experiments to confirm this compound's activity in your system.

1. Protocol: Validating Target Engagement in Cells via pSTAT1 (SER727) Western Blot This method is based on its use in primary human myometrial stem cells (MM SCs) [1].

  • Cell Culture: Plate your chosen cell line and grow to ~70% confluence.
  • Compound Treatment: Prepare a 100 nM solution of this compound in complete cell culture medium from a fresh DMSO stock. Treat cells for 4-24 hours. Include a vehicle control (DMSO at the same dilution).
  • Stimulation (Optional): To enhance the signal, stimulate cells with interferon-gamma (IFNγ) for about 30 minutes before lysate collection, as CDK8/19 phosphorylates STAT1 in response to cytokines [1].
  • Cell Lysis & Western Blot: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE.
    • Immunoblot using the following antibodies:
      • Primary Antibodies: Anti-pSTAT1 (Ser727) and anti-total STAT1.
    • Expected Result: Successful CDK8/19 inhibition will show a significant reduction in the pSTAT1 (Ser727) band intensity compared to the vehicle control, with no change in total STAT1.

2. Protocol: Testing for Wnt Pathway Inhibition (Luciferase Reporter Assay) This method is based on assays in COLO205 and LS174T cells [2] [3].

  • Cell Culture: Use a cell line with constitutive WNT pathway activation (e.g., COLO205 with APC mutation) or one that can be stimulated (e.g., PA-1 with WNT3A ligand).
  • Transfection: If needed, transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutive Renilla luciferase plasmid for normalization.
  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.002 - 1 μM) for 6-24 hours.
  • Measurement: Lyse cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay kit.
  • Expected Result: this compound should potently inhibit luciferase activity with an IC₅₀ in the low nanomolar range (e.g., 23 nM in LS174T cells) [3].

Mechanism of Action & Signaling Context

The following diagrams summarize the primary and secondary mechanisms of this compound action based on current research.

G This compound Primary and Secondary Mechanisms cluster_primary Primary & Validated Target cluster_secondary Reported Secondary Interactions CCT This compound CDK8 CDK8/19 CCT->CDK8 Inhibits WNT WNT Signaling Pathway CCT->WNT Inhibits NAMPT NAMPT Enzyme CCT->NAMPT Binds RNAPolII RNA Polymerase II Transcriptional Elongation CDK8->RNAPolII Regulates STAT1 pSTAT1 (S727) CDK8->STAT1 Phosphorylates MED12 MED12 (Mutant) MED12->CDK8 Disrupted Activation Rac1 Rac1 Activation NAMPT->Rac1 Macropinocytosis Macropinocytosis (Drug Uptake) Rac1->Macropinocytosis

References

CCT251545 vs other CDK8 inhibitors selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of CDK8 Inhibitors

The table below summarizes the key biochemical and cellular data for CCT251545 and a recently reported inhibitor, compound 12.

Inhibitor Reported CDK8 IC₅₀ Key Off-Targets (IC₅₀) Cellular Activity In Vivo Profile
This compound 6-7 nM (CDK8/CDK19) [1] GSK3α (462 nM), GSK3β (690 nM), PRKCQ (122 nM) [1] pSTAT1-Ser727 (IC₅₀ = 9 nM); Anti-proliferative in Wnt-dependent cancer models [2] [1] [3] Orally bioavailable; demonstrated efficacy in human cancer xenograft models [2] [1]
Compound 12 39.2 ± 6.3 nM [4] Information not fully available in search results Anti-proliferative in AML cells (GC₅₀ = 20-30 nM); inhibits pSTAT1 and pSTAT5 [4] Good bioavailability (F = 38.80%); low toxicity in vivo [4]
SEL120-34A 37.2 ± 2.5 nM (Positive control) [4] Information not available in search results Anti-proliferative in AML cells; inhibits pSTAT1 and pSTAT5 [4] In clinical trials for AML (NCT04021368) [4]

Experimental Protocols for Key Assays

The data in the comparison table were derived from standardized experimental methods. Here are the protocols for the key assays cited.

  • Biochemical Kinase Assays (IC₅₀ Determination)

    • Purpose: To measure the half-maximal inhibitory concentration (IC₅₀) of a compound against purified CDK8 enzyme.
    • Method: A common method is a reporter displacement assay. A fluorescently labeled probe binds to the ATP pocket of CDK8, producing a signal. The test compound competes with this probe, and the decrease in signal is measured to determine binding affinity [1]. Alternative assays directly measure the kinase's phosphorylation of a substrate in the presence of the inhibitor [4].
  • Live-Cell Target Engagement (for Selectivity)

    • Purpose: To confirm that the inhibitor binds to its intended targets in a physiologically relevant, cellular environment.
    • Method: This is measured using a Bioluminescence Resonance Energy Transfer (BRET) assay. Cells are engineered to express a CDK protein fused to a nanoluciferase enzyme (donor). A cell-permeable, fluorescently tagged probe (acceptor) binds to the CDK, bringing the donor and acceptor close and generating a BRET signal. When a test inhibitor enters the cell and displaces the probe, the BRET signal decreases, allowing for precise calculation of fractional target occupancy [5]. This method was critical for validating this compound's high selectivity for CDK8/19 in live cells [1].
  • Pharmacodynamic Biomarker Assays

    • Purpose: To verify that inhibiting CDK8 in cells has the expected downstream biological effect.
    • Method: Treat relevant cell lines with the inhibitor and analyze cell lysates via Western blotting. The phosphorylation status of known CDK8 targets, most commonly STAT1 at Ser727, is assessed. Reduction in pSTAT1-Ser727 is a well-established biomarker for CDK8 kinase inhibition [2] [4] [1].

Mechanisms and Biomarkers in CDK8 Inhibition

CDK8 operates within the Mediator complex to regulate transcription. Inhibition impacts several key signaling pathways, with phosphorylation of STAT1 at Ser727 being a consistent biomarker across multiple studies.

Inhibitor CDK8 Inhibitor (e.g., this compound, Compound 12) CDK8_Complex CDK8/Cyclin C Mediator Complex Inhibitor->CDK8_Complex Binds ATP site STAT STAT1 Transcription Factor CDK8_Complex->STAT Phosphorylates Ser727 Target_Genes Expression of Target Genes STAT->Target_Genes Regulates

Interpretation Guide for Researchers

When evaluating these inhibitors for your research, consider the following:

  • This compound is an excellent, well-validated chemical probe with extensive data on its selectivity against a wide kinase panel, live-cell target engagement, and in vivo efficacy. It is particularly suited for studies focusing on the Wnt/β-catenin pathway and for validating CDK8/19-specific phenotypes [2] [1].
  • Compound 12 represents a potent tool for AML research, showing strong anti-proliferative activity in specific leukemia cell lines and promising in vivo pharmacokinetics. Its selectivity profile against a broad kinome requires further characterization [4].
  • SEL120-34A is a clinically advanced compound, making it a relevant benchmark, especially for translational cancer research [4].

References

Comparison at a Glance: CCT251545 vs. Type II CDK8 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Feature CCT251545 (Type I Inhibitor) Type II Inhibitors (e.g., from Sorafenib)
Binding Mode Binds to active kinase conformation (DMG-in); detailed in [1] [2]. Binds to inactive kinase conformation (DMG-out); detailed in [3].
Biochemical Potency (IC50) CDK8: 7 nM; CDK19: 6 nM (Reporter Displacement Assay) [4]. Low nanomolar range (e.g., compound 20: 4.2 nM in TR-FRET binding assay) [3].
Cellular Potency pSTAT1(Ser727) reduction (IC50 = 9 nM) [4]. Demonstrated cellular activity, though specific IC50 values not provided in results [3].
Selectivity (Kinase Panel) >100-fold selective over 291 other kinases; off-targets: GSK3α, GSK3β, PRKCQ [1] [4]. Highly selective; e.g., compound 12 inhibited only CDK8 >30% at 1 μM across 220 kinases [3].

| Key Experimental Model(s) | - Wnt-pathway reporter assays

  • SW620 colorectal cancer xenografts [1] [4] [2] | - TR-FRET-based binding assays
  • X-ray crystallography with CDK8/Cyclin C [3] | | Key Structural Interactions | - Hydrogen bond from Lys52
  • Hydrogen bond from hinge residue Ala100 [3] | - Hydrogen bond to Ala100 backbone
  • Hydrogen bond to Asp173 backbone in DMG motif [3] |

Mechanistic Insights and Experimental Evidence

The fundamental difference between these inhibitor types lies in their interaction with the kinase's structure, which has direct implications for their biological activity.

  • Binding Mode and Conformational Selection: The distinction is clearly demonstrated by X-ray crystallography data. This compound, as a type I inhibitor, stabilizes the active form of the kinase, where the activation loop (with its DMG triplet) is in an "in" conformation [1] [2]. In contrast, type II inhibitors force the DMG motif to swing "out," stabilizing an inactive kinase form and accessing a deeper hydrophobic pocket [3].

  • Direct Evidence for Cellular Target Engagement: A key strength of this compound as a chemical probe is the robust evidence of its activity within living cells. Cellular Thermal Shift Assay (CETSA) in SW620 cells confirmed direct engagement of CDK8 and CDK19 [2]. Furthermore, a live-cell BRET target occupancy study demonstrated that this compound engages CDK8 and CDK19 with single-digit nanomolar affinity without binding to any other CDKs below 1 µM, confirming high selectivity in a physiological environment [4] [5].

  • Validation in Disease-Relevant Models: The functional effects of this compound are well-established in cancer models. It inhibits the growth of Wnt-pathway dependent tumors in vivo [1] [2]. Crucially, a 2025 study provided genetic validation by showing that the anti-proliferative effect of this compound on SW620 colorectal cancer cells is dependent on CDK8 kinase activity, as CDK8 knockout cells became resistant to the drug [4].

The following diagram illustrates the core mechanistic difference in how these two inhibitor types bind to the CDK8 kinase.

G Kinase CDK8 Kinase Domain Conformation Kinase Conformation Kinase->Conformation Type1 Type I Inhibitor (e.g., this compound) Pocket Binds ATP pocket DMG motif IN Type1->Pocket Type2 Type II Inhibitor (e.g., Sorafenib-derived) DeepPocket Binds ATP pocket + extended deep pocket DMG motif OUT Type2->DeepPocket Active Active (DMG-in) Conformation->Active Inactive Inactive (DMG-out) Conformation->Inactive Active->Type1 Inactive->Type2

Key Experimental Protocols for Characterization

The comparative data in the table is derived from several key experimental methodologies:

  • Reporter Displacement Assay: This was used to determine the biochemical binding affinity (Kd) and kinetics of this compound for CDK8/cyclin C and CDK19/cyclin C complexes. The assay measures the competitive displacement of a fluorescent reporter probe from the ATP-binding site [4] [2].

  • Cellular Thermal Shift Assay (CETSA): This method confirmed direct target engagement of this compound in cells. The principle is that a small molecule binding to a protein can increase its thermal stability, which is detected by measuring the amount of remaining soluble protein after heat denaturation in drug-treated versus control cells [2].

  • TR-FRET-Based Binding Assay: This technology was central to profiling the type II inhibitors. It is a homogeneous biochemical assay that measures the binding of test compounds to the kinase by quantifying fluorescence resonance energy transfer, allowing for high-throughput determination of IC50 values [3].

  • Live-Cell BRET Target Occupancy: This advanced method uses cell-permeable energy transfer probes and Bioluminescence Resonance Energy Transfer (BRET) to quantitatively measure the fractional occupancy of a CDK inhibitor for all 21 human CDKs in live cells, providing a physiologically relevant selectivity profile [5].

Key Takeaways for Researchers

  • For studies requiring potent, cell-active inhibition, this compound is a superior, well-validated chemical probe with extensive data demonstrating on-target cellular and in vivo effects, particularly in Wnt/β-catenin and JAK-STAT signaling pathways [1] [4] [2].
  • For exploring DMG-out kinase conformations, type II inhibitors are invaluable tool compounds. Their distinct binding mode can offer unique selectivity profiles and serve as a starting point for addressing specific drug discovery challenges [3].
  • The choice of probe should align with the biological question. This compound is ideal for probing the pathological consequences of acute CDK8/19 kinase inhibition in disease models, while type II inhibitors are better suited for fundamental studies of kinase conformational states or for circumventing issues with type I inhibitor chemistry.

References

Quantitative Specificity Profile of CCT251545

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key selectivity data from independent studies.

Assessment Method / Platform Key Findings on Selectivity Reported Potency (IC50 or Kd)
Kinase Panel Profiling (291 kinases) [1] [2] [3] >100-fold selectivity for CDK8/19 over 291 other kinases. CDK8: 6-7 nM; CDK19: 6 nM
Cellular Target Engagement (CETSA) [2] Confirmed high-affinity engagement of CDK8 and CDK19 in SW620 colorectal cancer cells. Consistent with biochemical potency
Live-Cell BRET Assay (21 CDKs) [4] No collateral binding to any other CDK family members detected below 1 µM. Kd (apparent) for CDK8/19: ≤10 nM

| Identified Off-Targets (Kinase Panel) [3] | Activity against 6 out of 293 kinases at 1 µM. Confirmed IC50 for three off-targets: | - PRKCQ: 122 nM

  • GSK3alpha: 462 nM
  • GSK3beta: 690 nM | | CEREP Panel (55 off-targets) [3] | Inhibited 2 out of 55 non-kinase targets at 10 µM. | - k(KOP): 4.4 µM
  • 5-HT transporter (h): 3.6 µM |

Experimental Protocols for Key Assays

The high selectivity of CCT251545 was established using the following detailed methodologies.

Biochemical Kinase Selectivity Screening
  • Method: this compound was tested at a concentration of 1 µM against a panel of 291 protein kinases [1] [2] [3].
  • Measurement: Kinase activity was assessed, and compounds showing more than 50% inhibition were considered hits. For confirmed off-targets, full IC50 curves were generated [3].
  • Result: The probe inhibited only a minimal number of kinases outside CDK8/19 at this concentration, confirming its high selectivity [2].
Cellular Thermal Shift Assay (CETSA)
  • Purpose: To confirm direct target engagement within the complex cellular environment, which accounts for physiology such as ATP concentration and protein complexes [2].
  • Protocol:
    • SW620 human colorectal cancer cells were treated with this compound or vehicle control.
    • Heated cell aliquots to a range of temperatures to denature proteins.
    • Isolved the stable, ligand-bound proteins and quantified CDK8 and CDK19 levels.
  • Result: this compound significantly stabilized CDK8 and CDK19 against thermal denaturation, demonstrating direct binding in cells [2].
SILAC-Based Quantitative Chemical Proteomics
  • Purpose: An unbiased method to identify all cellular protein targets that bind to the compound series [2].
  • Protocol:
    • Prepared an affinity matrix by immobilizing a close analog of this compound.
    • Incubated the matrix with lysates from LS174T cells grown in light or heavy isotope-labeled amino acids.
    • Competed off specific binders with the active compound or an inactive control.
    • Identified and quantified captured proteins using mass spectrometry.
  • Result: CDK8 and CDK19 were the highest-affinity kinase targets identified. Many other pulled-down proteins were subunits of the Mediator complex, which interacts directly with CDK8/19, indicating on-target engagement [2].
Live-Cell Kinase Occupancy (BRET Assay)
  • Purpose: To quantify target occupancy for all 21 human CDKs in live, intact cells, providing the most physiologically relevant selectivity data [4].
  • Protocol:
    • Engineered HEK-293 cells to express individual CDKs fused to a NanoLuc luciferase.
    • Treated live cells with a panel of cell-permeable energy transfer probes designed to bind specific CDKs.
    • Treated the cells with this compound and used BRET to measure its ability to displace the probes.
  • Result: this compound potently occupied CDK8 and CDK19 with no detectable occupancy for any other CDK below 1 µM, confirming exceptional selectivity within this kinome subfamily in a live-cell context [4].

CDK8/19 Signaling and Experimental Workflow

The diagram below illustrates the role of CDK8/19 and a key experimental workflow used to characterize this compound.

G cluster_pathway CDK8/19 in the Mediator Complex & Signaling cluster_inhibitor cluster_assay Key Experimental Readout Mediator Mediator Complex (Transcription Regulator) CDK8_CyclinC CDK8/19 & Cyclin C (Kinase Module) Mediator->CDK8_CyclinC Associated with STAT1 STAT1 CDK8_CyclinC->STAT1 Phosphorylates Wnt Wnt/β-catenin Pathway Gene Expression CDK8_CyclinC->Wnt Modulates pSTAT1 p-STAT1 (SER727) (Biomarker) STAT1->pSTAT1 Measure Measure p-STAT1 (SER727) Reduction CCT This compound CCT->CDK8_CyclinC Inhibits CCT->Measure Treatment

Interpretation and Best Practices for Researchers

Based on the consolidated data, here are key considerations for using this compound in research:

  • Primary Application: this compound is an excellent chemical probe for studying CDK8 and CDK19 kinase-dependent functions in transcription regulation, Wnt signaling, and STAT1 phosphorylation, especially in cancer models [1] [2] [3].
  • Off-Target Considerations: At concentrations typically ≤100 nM, this compound is highly selective. However, researchers should be cautious when using it at high concentrations (≥1 µM), where inhibition of PRKCQ and GSK3alpha/beta may contribute to the observed phenotype [3].
  • Best Practices: It is recommended to use the inactive analog CCT251099 as a negative control to rule out off-target effects. Furthermore, the phosphorylation status of STAT1 at Ser727 serves as a robust and validated cellular pharmacodynamic biomarker for confirming CDK8/19 inhibition [2] [3].

References

CCT251545 validation as chemical probe

Author: Smolecule Technical Support Team. Date: February 2026

Key Validation Metrics for CCT251545

The following table summarizes the core experimental data that validates this compound as a chemical probe.

Validation Aspect Experimental Data & Results

| Primary Target & Potency | • Targets: CDK8 and CDK19 [1] [2] [3]Biochemical IC₅₀: 6-7 nM for CDK8/cyclin C; 6 nM for CDK19/cyclin C [3]Cellular IC₅₀ (WNT pathway): 5 nM (in 7dF3 cells) [1] [4] | | Selectivity Profiling | • Live-Cell Target Engagement: Binds CDK8/19 with Kd(app) ≤10 nM; no binding to any other CDKs (up to 1 μM cutoff) [3] [5]Kinase Panel Screening: Tested at 1 μM against 293 kinases; showed >50% inhibition for only 6 off-targets [3]. • CDK Family Panel: Potent activity against CDK8/cyclin C & CDK19/cyclin C; no significant activity (IC₅₀ >1 μM) against 20 other CDK/cyclin pairs [6] [3]. | | Cellular Target Engagement | • Biomarker Modulation: Dose-dependent reduction of phospho-STAT1 (Ser727), a validated biomarker of CDK8/19 activity (IC₅₀ = 9 nM) [3] [7]. • Cellular Thermal Shift Assay (CETSA): Confirmed direct target engagement of CDK8 and CDK19 in SW620 colorectal cancer cells [2]. | | In Vivo Validation | • Pharmacokinetics: Orally bioavailable; showed good exposure and moderate clearance in mice, rats, and dogs [1] [3]. • Efficacy & Pharmacodynamics: Inhibited tumor growth in WNT-dependent xenograft models (e.g., SW620, MMTV-WNT-1) and reduced pSTAT1 (Ser727) in tumors [2] [3]. | | Orthogonal Genetic Validation | • CRISPR/Cas9 Knockout: The anti-proliferative effect of this compound was abolished in CDK8/19 double-knockout and CDK8 single-knockout SW620 cell clones [6] [3]. • Rescue Experiment: Re-expression of wild-type CDK8, but not a kinase-dead mutant (CDK8-D173A), restored cellular sensitivity to this compound [3]. |

Detailed Experimental Protocols

For researchers looking to reproduce or understand these validation studies, here is a detailed look at the key methodologies used.

  • Target Identification (SILAC-based Affinity Proteomics)

    • Workflow: A bifunctional analog of this compound was immobilized on sepharose beads to create an affinity matrix [2]. Proteins binding to the matrix from lysates of LS174T human colon carcinoma cells were competitively eluted with the soluble, active compound. Using Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and quantitative mass spectrometry, proteins displaced by the active compound (indicating specific binding) were identified [2].
    • Key Finding: This experiment identified CDK8 and CDK19 as the highest-affinity binders, along with multiple other components of the Mediator complex, thus revealing the molecular targets of the chemical series [2].
  • Live-Cell Target Engagement (BRET Assay)

    • Workflow: A panel of cell-permeable energy transfer (BRET) probes was designed to quantify target occupancy for all 21 human CDKs in live cells [5]. HEK-293 cells expressing CDK-NanoLuc fusion proteins were treated with this compound, and its ability to displace the energy transfer probe from CDK8 and CDK19 was measured, yielding an apparent dissociation constant (Kd-app) in a physiologically relevant, live-cell environment [3] [5].
    • Key Finding: This method confirmed single-digit nanomolar occupancy of CDK8 and CDK19 by this compound and demonstrated a lack of binding to all other CDKs, verifying exceptional selectivity within this kinase family in live cells [3] [5].

Comparison with Probe Quality Criteria and Applications

This compound meets the consensus criteria for a high-quality chemical probe, which include cellular potency <1 μM, substantial selectivity within the target family, and evidence of on-target engagement [8]. Its utility is demonstrated across diverse research contexts, as shown in the table below.

Application Area Key Finding / Role of CDK8/19 Inhibition
Cancer Biology Sensitizes multidrug-resistant cancer cells to chemotherapy by activating Rac1-dependent macropinocytosis, enhancing drug uptake [9].
Transcriptional Regulation Phospho-proteomics in colorectal cancer cells identified direct substrates, including phosphorylation sites on Mediator complex subunits (MED13, MED14, MED26), suggesting a feedback mechanism [6].
Uterine Fibroid Research Models the effect of common MED12 driver mutations; inhibition in myometrial stem cells recapitulates the transcriptional and fibroid-like phenotype, providing insights into disease etiology [7].
Therapy Resistance Prevents the acquisition of resistance to ERK/MAPK-targeted therapies in KRAS-mutant cancers by impeding the transcriptional plasticity required for escape [10].

Diagrams of Experimental Workflows

To further clarify the key experimental approaches used in the validation of this compound, the following diagrams outline the core workflows.

G A 1. Immobilize this compound derivative on beads B 2. Incubate with cell lysate (e.g., LS174T) A->B C 3. Competitive elution with: - Active compound (this compound) - Inactive control B->C D 4. Identify bound proteins via quantitative mass spectrometry (SILAC) C->D E 5. Data Analysis D->E F OUTPUT: High-affinity binders (CDK8/CDK19) identified E->F

Workflow for target identification using affinity purification and quantitative proteomics [2].

G A Engineer cells to express CDK-NanoLuc fusion proteins B Add cell-permeable energy transfer probe A->B C Probe binds to CDK, generating BRET signal B->C D Treat with this compound (competitor) C->D E Measure displacement of probe (signal loss) D->E F OUTPUT: Calculate live-cell target occupancy (Kd-app) E->F

Workflow for live-cell target engagement assessment using a BRET-based assay [3] [5].

Summary for Researchers

  • For studies aiming to inhibit CDK8/19 kinase activity, this compound is an excellent first-choice tool, with well-documented cellular and in vivo activity.
  • Best practices for its use include employing concentrations in the low nanomolar range (e.g., 10-100 nM) in cellular assays and utilizing its inactive analog, CCT251921 or CCT251099, as a negative control to rule out off-target effects [6] [3].
  • The data presented here, particularly the genetic knockout and rescue experiments, provide a high level of confidence that observed phenotypes are specifically due to the inhibition of CDK8/19 kinase activity [6] [3].

References

CCT251545 tankyrase inhibition weak activity confirmation

Author: Smolecule Technical Support Team. Date: February 2026

CCT251545: Target and Mechanism of Action

This compound was initially discovered from a cell-based screen for WNT pathway inhibitors [1]. Subsequent target identification experiments revealed that its primary molecular targets are the protein kinases CDK8 and CDK19, not tankyrase [1] [2].

  • Primary Target: CDK8 and CDK19 [1] [2]
  • Mechanism: ATP-competitive inhibitor [2]
  • Binding Mode: Type I kinase inhibitor, confirmed by X-ray crystallography (PDB: 5BNJ) [1] [2]

The diagram below illustrates the experimental workflow used to identify the true cellular target of this compound.

G Start Phenotypic Screen Hit: WNT Pathway Inhibition Step1 Design and synthesize analogs with linkers (for affinity matrix) Start->Step1 Step2 Cellular Target Profiling from LS174T cell lysates (SILAC-based mass spec) Step1->Step2 Step3 Competition experiments with active/inactive analogs Step2->Step3 Step4 Data Analysis: Identify specifically displaced proteins Step3->Step4 Result Target Identification: CDK8 and CDK19 Step4->Result

Comparative Potency and Selectivity Profile

The following table summarizes the key quantitative data for this compound, showing its high potency for CDK8/19 and weak activity against potential off-targets. GSK3α/β are related to WNT signaling but are inhibited at much higher concentrations.

Target Potency (IC₅₀ or Kd) Assay System / Cell Line Experimental Description
CDK8 5 - 7.2 nM [3] [4] Biochemical / 7dF3 cells Reporter displacement assay; WNT signaling inhibition [3]
CDK19 6.0 nM [4] Biochemical Reporter displacement assay [2]
GSK3α 462 nM [2] Biochemical (Millipore panel) Kinase activity assay [2]
GSK3β 690 nM [2] Biochemical (Millipore panel) Kinase activity assay [2]
PRKCQ 122 nM [2] Biochemical (Millipore panel) Kinase activity assay [2]
WNT Pathway IC₅₀ = 5 nM [3] Cell-based (7dF3) TCF/LEF reporter gene assay [3]
WNT Pathway IC₅₀ = 7 nM [1] Cell-based (PA-1) Inhibition of WNT3A-induced signaling [3]
Cellular GI₅₀ 7.8 - 48.6 μM [3] Various cancer cell lines (e.g., HT-29, HCT-116) 72-hour cell viability (MTT/resazurin assay) [3]

This compound demonstrates exceptional selectivity. In a panel of 291 kinases, it inhibited only 6 by more than 50% at 1 μM, with CDK8 and CDK19 being the most potently bound [1]. Live-cell studies confirmed high selectivity across the CDK family, with no collateral binding to other CDKs below 1 μM [2].

Key Experimental Protocols

To ensure reproducibility, here are the methodologies for key experiments cited.

  • Target Identification (SILAC-based Affinity Capture) [1]:

    • Cell Culture: Grow LS174T colon carcinoma cells in SILAC media with light or heavy isotopic amino acids.
    • Affinity Purification: Incubate cell lysates with sepharose-immobilized compound 5 (a this compound derivative with a linker).
    • Competition: Displace bound proteins with a concentration range of soluble, unconjugated analogs (active and inactive).
    • Mass Spectrometry: Identify and quantify specifically displaced proteins using SILAC ratios.
  • Cellular Thermal Shift Assay (CETSA) [1]:

    • Compound Treatment: Treat SW620 human colorectal cancer cells with this compound or vehicle.
    • Heat Denaturation: Heat aliquots of cell lysates (or intact cells) to a range of temperatures.
    • Separation: Separate soluble (folded) protein from aggregates.
    • Detection: Quantify remaining soluble CDK8 and CDK19 by immunoblotting to confirm direct target engagement.
  • Kinase Selectivity Profiling [2]:

    • Assay Panel: Test this compound at 1 μM against a diverse panel of 293 kinases.
    • Measurement: Measure remaining kinase activity.
    • Validation: For kinases showing >50% inhibition, determine full IC₅₀ curves.

Comparison with Other CDK8/19 Inhibitors

This compound is one of several well-characterized CDK8/19 inhibitors. The table below provides a comparative overview based on a recent virtual screening study [5].

Compound Name Reported IC₅₀ for CDK8 Key Characteristics
Cortistatin A 17 nM Natural product; first reported high-affinity, selective ligand [5] [4]
SEL120-34A 4 nM Potent inhibitor; in clinical development [5]
This compound 5 nM Orally bioavailable; discovered via phenotypic screen; selective chemical probe [3] [1] [5]
CCT251921 2.3 nM Analog of this compound; optimized for reduced metabolic clearance [5] [4]
Senexin A 280 nM Earlier generation inhibitor [5]

Conclusion

This compound is a selective chemical probe for CDK8 and CDK19, not a tankyrase inhibitor. It exhibits potent, low-nanomolar activity against CDK8/19 with strong selectivity over other kinases, including weak, likely non-physiological inhibition of GSK3α/β at much higher concentrations [1] [2]. Its well-characterized activity and suitability for in vivo studies make it a valuable tool for exploring the biological roles of CDK8 and CDK19.

References

CCT251545 chemical probe characterization standards

Author: Smolecule Technical Support Team. Date: February 2026

Summary of CCT251545 Characterization Data

The following tables summarize key quantitative data and experimental protocols for this compound, providing a foundation for its evaluation.

Table 1: Primary Target Potency and Cellular Activity This table details the binding affinity of this compound for its main targets and its resulting activity in cellular models.

Target / Assay Potency (IC₅₀ or Kd) Experimental Protocol & System Key Findings / Correlation
CDK8/CycC Binding IC₅₀ = 6-7 nM [1] Reporter Displacement Assay: Competitive displacement of a fluorescent reporter probe from the ATP-binding site of full-length CDK8/cyclin C complex [2] [1]. Direct confirmation of high-affinity binding to the primary target [2].
CDK19/CycC Binding IC₅₀ = 6 nM [1] Reporter Displacement Assay: As above, using full-length CDK19/cyclin C complex [2] [1]. High-affinity binding to the CDK8 paralog [2].
WNT Pathway (7dF3 cells) IC₅₀ = 5 nM [3] [4] Cell-based Reporter Assay: Inhibition of WNT signaling in 7dF3 cells using a TCF/LEF luciferase reporter; compound treatment for 2-6 hours [2] [3]. Strong correlation (R² = 0.83) between cellular potency and CDK8 binding affinity, identifying CDK8/19 as the molecular target of the phenotypic screen hit [2].
Target Engagement (SW620 cells) IC₅₀ = 9 nM [1] Cellular Thermal Shift Assay (CETSA): Measurement of target stabilization in SW620 human colorectal cancer cells [2]. Confirms direct engagement of CDK8 and CDK19 in a cellular environment [2].
pSTAT1 (Ser727) Reduction IC₅₀ = 9 nM [1] Pharmacodynamic Biomarker: Immunoblot analysis of phospho-STAT1 (Ser727) levels in cells, a established biomarker of CDK8/19 kinase activity [2]. Demonstrates on-target pharmacology and provides a biomarker for in vivo studies [2] [1].

Table 2: Selectivity, Physicochemical & In Vivo Properties This table covers the probe's selectivity over other kinases, its formulation, and its performance in animal models.

Property Category Data / Result Experimental Protocol & System Key Findings / Significance
Kinase Selectivity >100-fold selective over 291 kinases; only 6/293 kinases inhibited >50% at 1 µM [2] [1]. Broad Kinase Profiling: Tested at 1 µM in a panel of 293 kinases. Off-targets (GSK3α, GSK3β, PRKCQ) confirmed with IC₅₀ >120 nM [2] [1]. Demonstrates high specificity for CDK8 and CDK19 within the kinome. Live-cell CDK family profiling showed no collateral binding to other CDKs below 1 µM [1].
In Vivo Efficacy Tumor growth inhibition in MMTV-WNT-1 and SW620 xenografts [2] [1]. Xenograft Models: Oral dosing in mouse models; efficacy correlated with reduction of pSTAT1 (Ser727) in tumors [2] [1]. Provides evidence for in vivo target engagement and anti-tumor activity.
In Vivo Pharmacokinetics Good oral bioavailability (F >50% at 0.5 mg/kg) in mice, rats, and dogs [1]. PK Studies: Conducted in multiple species (mouse, rat, dog) via IV and oral administration to determine half-life, clearance, and exposure [1]. Supports the use of this compound as an in vivo probe, confirming adequate plasma and tissue exposure can be achieved [1].
Solubility & Formulation 30 mg/mL in DMSO (71.1 mM); 4.2 mg/mL in a 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O formulation for in vivo studies [3]. Solubility Assessment: Measured in various solvents. In vivo formulation validated for creating clear solutions/suspensions [3]. Provides practical guidance for preparing the compound for cellular and animal experiments.

Experimental Protocols for Key Assays

For rigorous comparison, here are more detailed methodologies for the critical experiments used to characterize this compound.

  • Target Identification (SILAC-based Chemical Proteomics) [2]

    • Cell Culture: LS174T human colon carcinoma cells are grown in media containing isotopically "light" or "heavy" amino acids.
    • Affinity Purification: Cell lysates are incubated with sepharose beads coupled to a linker-derivative of this compound (compound 5).
    • Competitive Elution: Captured proteins are displaced using a range of concentrations of the active compound (4) or an inactive control (7).
    • Mass Spectrometry Analysis: Eluted proteins are identified and quantified using SILAC and LC-MS/MS. Specific binders show concentration-dependent displacement by the active compound but not the inactive control.
  • Live-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA) [2]

    • Compound Treatment: SW620 cells are treated with this compound or vehicle.
    • Heat Denaturation: Aliquots of treated cells are heated to different temperatures.
    • Cell Lysis & Fractionation: Cells are lysed, and the soluble (stable) protein fraction is separated from the insoluble (aggregated) fraction.
    • Immunoblot Analysis: The remaining soluble CDK8 and CDK19 in each sample are quantified by western blot. A shift in the protein's melting temperature indicates compound binding and stabilization.
  • In Vivo Pharmacokinetic and Pharmacodynamic Study [2] [1]

    • Dosing: Mice bearing human tumor xenografts (e.g., SW620) are dosed orally with this compound or vehicle.
    • Sample Collection: At various time points, plasma and tumor samples are collected.
    • PK Analysis: Plasma compound concentrations are measured by LC-MS/MS to determine exposure, half-life, and other PK parameters.
    • PD Analysis: Tumor lysates are analyzed by immunoblotting for levels of phospho-STAT1 (Ser727) to confirm on-target effects and establish a pharmacodynamic audit trail.

Visual Experimental Workflows

The following diagrams illustrate the key experimental pathways and workflows used in the characterization of this compound.

G Start Start: Cell-based WNT Pathway Screen AffinityMatrix Immobilize this compound derivative on beads Start->AffinityMatrix Incubate Incubate with cell lysates AffinityMatrix->Incubate Compete Competitive elution with active/inactive analogs Incubate->Compete MS SILAC Quantitative Mass Spectrometry Compete->MS Identify Identify high-affinity specific binders MS->Identify

Diagram 1: Target Identification Workflow via Chemical Proteomics

G CCT This compound inhibits CDK8/19 STAT1 STAT1 transcription complex CCT->STAT1  inhibits Phospho Phosphorylation of STAT1 at SER727 STAT1->Phospho Transcript Gene expression (e.g., WNT, STAT1 targets) Phospho->Transcript Phenotype Cellular Phenotype (e.g., growth inhibition) Transcript->Phenotype

Diagram 2: Simplified CDK8/19 Signaling Pathway

Key Characterization Insights for Comparison

When comparing this compound to other chemical probes, the following points are critical:

  • Comprehensive Validation: this compound is supported by a complete data package, progressing from target identification (chemical proteomics) and biochemical potency to cellular target engagement (CETSA) and in vivo efficacy and PK/PD [2] [1]. This makes it a robust tool for both in vitro and in vivo studies.
  • Critical Genetic Evidence: Recent studies have provided crucial genetic validation. The growth-inhibitory effect of this compound on SW620 cancer cells was abolished in CDK8-knockout cells and was restored only upon re-expression of wild-type CDK8, but not a kinase-dead mutant [1]. This conclusively links the cellular phenotype to the inhibition of CDK8 kinase activity.
  • Emerging Mechanisms: Beyond its established role in transcription, this compound has been shown to enhance chemotherapy delivery in multidrug-resistant cancers by inducing Rac1-dependent macropinocytosis [5]. This suggests a broader utility in oncology research beyond WNT and STAT signaling.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

421.1669381 g/mol

Monoisotopic Mass

421.1669381 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CCT251545

Dates

Last modified: 08-15-2023
1: Dale T, Clarke PA, Esdar C, Waalboer D, Adeniji-Popoola O, Ortiz-Ruiz MJ,
2: Mallinger A, Crumpler S, Pichowicz M, Waalboer D, Stubbs M, Adeniji-Popoola O,

Explore Compound Types